Epoxy costus lactone
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3 |
InChI Key |
IFWNFKWDSMXFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Epoxy Costus Lactone: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Epoxy Costus Lactone, focusing on a representative molecule, Dehydrocostus lactone, 4α,10α-epoxide. The term "this compound" itself does not refer to a single, universally defined compound but rather to a class of sesquiterpene lactones derived from costus root (Saussurea lappa) that feature an epoxide ring. This document will delve into the chemical structure, physicochemical properties, potential synthesis and isolation protocols, and the known biological activities of the parent compound, which are likely to be relevant to its epoxidated derivatives.
Chemical Structure and Identification
The core structure of interest is Dehydrocostus lactone, a well-characterized sesquiterpene lactone. The epoxy derivative discussed here is Dehydrocostus lactone, 4α,10α-epoxide .
Chemical Structure:
IUPAC Name: (3a'R,5'S,7a'S,8'S)-3',5'-dimethyl-2'-methylidene-spiro[oxirane-2,6'-[3a,4,5,7a,8,9]hexahydroazuleno[4,5-b]furan]-4'-one
Canonical SMILES: C=C1[C@@H]2CC[C@]3(CO3)[C@@H]4CC[C@@]5([C@@H]4[C@H]2OC1=O)CO5[1]
InChI Key: ILBWNMZWIIFLQI-CJIRXYIGSA-N[1]
Physicochemical Properties
Quantitative data for Dehydrocostus lactone, 4α,10α-epoxide has been primarily determined through computational models. The following table summarizes these properties.[1]
| Property | Value | Source |
| Molecular Formula | C15H18O4 | PubChem |
| Molecular Weight | 262.30 g/mol | PubChem |
| XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 262.12050905 Da | PubChem |
| Monoisotopic Mass | 262.12050905 Da | PubChem |
| Topological Polar Surface Area | 51.4 Ų | PubChem |
| Heavy Atom Count | 19 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 500 | PubChem |
Experimental Protocols
Detailed experimental protocols for the specific isolation or synthesis of Dehydrocostus lactone, 4α,10α-epoxide are not extensively reported in the available literature. However, based on established chemical principles and methods for related compounds, the following protocols are proposed.
Proposed Synthesis Protocol: Epoxidation of Dehydrocostus Lactone
This protocol is based on the known chemical transformation of dehydrocostus lactone using m-Chloroperoxybenzoic acid (m-CPBA), a common reagent for epoxidation.[2]
Objective: To synthesize Dehydrocostus lactone, 4α,10α-epoxide from Dehydrocostus lactone.
Materials:
-
Dehydrocostus lactone (starting material)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve Dehydrocostus lactone (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of Dehydrocostus lactone over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 (twice), water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Dehydrocostus lactone, 4α,10α-epoxide.
General Isolation Protocol from Saussurea lappa
This protocol is a generalized method for the isolation of sesquiterpene lactones from the roots of Saussurea lappa and can be adapted for the isolation of epoxy derivatives.
Objective: To isolate Epoxy Costus Lactones from the dried roots of Saussurea lappa.
Materials:
-
Dried and powdered roots of Saussurea lappa
-
Benzene or Hexane (for extraction)
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Extraction:
-
Fractionation:
-
Concentrate the benzene or hexane extract under reduced pressure.
-
Subject the concentrated extract to silica gel column chromatography.[3]
-
Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.
-
-
Purification:
-
Collect the fractions and monitor them by TLC.
-
Combine fractions containing compounds with similar Rf values.
-
Further purify the desired fractions using preparative HPLC to isolate the specific this compound.
-
-
Characterization:
-
Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure.
-
Biological Activity and Signaling Pathways
The biological activity of Dehydrocostus lactone, the parent compound of the epoxy derivative, has been more extensively studied. It is known to possess anti-inflammatory, anti-tumor, and immunomodulatory properties.[4][5] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] It is plausible that the epoxy derivative shares some of these biological activities.
Inhibition of the NF-κB Signaling Pathway
Dehydrocostus lactone has been shown to inhibit the IKKβ activity, which is a crucial kinase in the NF-κB pathway.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p50/p65 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes like COX-2.[6]
Caption: Inhibition of the NF-κB signaling pathway by Dehydrocostus Lactone.
Conclusion
Epoxy Costus Lactones, represented here by Dehydrocostus lactone, 4α,10α-epoxide, are a class of natural products with significant potential for further investigation. While detailed experimental data on the epoxy derivatives are still emerging, the well-documented biological activities of the parent compound, Dehydrocostus lactone, provide a strong rationale for their continued study in drug discovery and development, particularly in the context of inflammatory diseases and cancer. The protocols and data presented in this guide offer a foundational resource for researchers in this field.
References
- 1. Dehydrocostus lactone, 4alpha, 10alpha-epoxide | C15H18O4 | CID 470975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of dehydrocostus lactone and costunolide from Saussurea root on the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
Epoxy Costus Lactone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Epoxy costus lactone, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, methodologies for its isolation and synthesis, and explores its interactions with key cellular signaling pathways. The information is presented to support further research and development of this promising natural compound.
Natural Sources and Biosynthesis
This compound is a derivative of dehydrocostus lactone, a major bioactive sesquiterpene lactone found predominantly in the roots of Saussurea costus (Falc.) Lipsch., a perennial herb belonging to the Asteraceae family.[1][2][3][4] This plant, commonly known as costus root, has a long history of use in traditional medicine systems.[4] While dehydrocostus lactone is the primary compound isolated from S. costus, epoxy derivatives can be synthesized from it.[5]
The biosynthesis of sesquiterpene lactones like dehydrocostus lactone is a complex enzymatic process. It originates from farnesyl diphosphate (FPP) and proceeds through a series of cyclization and oxidation steps. The formation of the characteristic lactone ring is catalyzed by cytochrome P450 enzymes.[6][7]
Isolation and Synthesis of this compound
The isolation of this compound is often achieved through the isolation of its precursor, dehydrocostus lactone, from Saussurea costus, followed by a chemical synthesis step to create the epoxy group.
Isolation of Dehydrocostus Lactone from Saussurea costus
A general protocol for the isolation of dehydrocostus lactone involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation of Dehydrocostus Lactone
-
Extraction:
-
Air-dried and powdered roots of Saussurea costus (2.0 kg) are macerated with 80% ethanol (4 x 5 L, 3 days each) at room temperature.[8]
-
The solvent is evaporated under reduced pressure to yield a residue.
-
The residue is suspended in water (1:10 w/v) and then extracted with petroleum ether (4 x 2.5 L).[8]
-
The petroleum ether extract is concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The petroleum ether extract is subjected to column chromatography on silica gel.[5]
-
A mobile phase of hexane and ethyl acetate (e.g., 95:5 v/v) is used for elution.[5]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing dehydrocostus lactone are pooled and the solvent is evaporated to yield the purified compound.
-
High-speed counter-current chromatography (HSCCC) has also been effectively used for the preparative isolation of dehydrocostus lactone from S. lappa roots.[9]
Synthesis of this compound from Dehydrocostus Lactone
Epoxy derivatives of dehydrocostus lactone can be synthesized using an epoxidation reaction.
Experimental Protocol: Synthesis of Epoxy Derivatives
-
Reaction Setup:
-
Dehydrocostus lactone is dissolved in anhydrous dichloromethane (DCM).
-
Meta-chloroperbenzoic acid (m-CPBA) is added to the solution.[5]
-
The reaction is stirred at room temperature and monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting residue is purified by column chromatography on silica gel to yield the epoxy derivatives.
-
Table 1: Yield of Synthesized Epoxy Derivatives from Dehydrocostus Lactone
| Derivative | Yield (%) |
| Epoxy Derivative 1 | 3 |
| Epoxy Derivative 2 | 64 |
| Epoxy Derivative 3 | 16 |
| Epoxy Derivative 4 | 21 |
| Epoxy Derivative 5 | 6 |
Data sourced from a study on the synthesis of new epoxy derivatives from dehydrocostus lactone.[5]
Signaling Pathways and Biological Activity
While research specifically on the signaling pathways of this compound is emerging, the biological activities of its precursor, dehydrocostus lactone, and a related sesquiterpene lactone, costunolide, are well-documented and provide valuable insights. The primary activities of these related compounds include anti-inflammatory and pro-apoptotic effects, often mediated through the NF-κB and apoptosis signaling pathways.
NF-κB Signaling Pathway
Dehydrocostus lactone has been shown to suppress the Toll-like receptor (TLR) signaling pathways, which are key activators of the transcription factor NF-κB.[10] It inhibits the activation of NF-κB, a central regulator of inflammatory responses.[10][11][12][13] This inhibition is achieved by targeting IKKβ, a kinase upstream of NF-κB.[11][12]
Figure 1: Inhibition of the NF-κB signaling pathway by Dehydrocostus Lactone.
Apoptosis Signaling Pathway
Dehydrocostus lactone and costunolide have been demonstrated to induce apoptosis in various cancer cell lines.[8][14][15] The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic pathways. Dehydrocostus lactone has been shown to activate the mitochondrial apoptosis pathway by modulating the Bcl-2/Bax ratio and promoting the release of cytochrome c, leading to the activation of caspases.[8] Costunolide has been found to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[2][14]
Figure 2: Induction of apoptosis by sesquiterpene lactones.
Conclusion
This compound, accessible through synthesis from the naturally abundant dehydrocostus lactone from Saussurea costus, represents a promising scaffold for drug development. The insights into the biological activities of its precursor, particularly the modulation of the NF-κB and apoptosis pathways, highlight its potential as an anti-inflammatory and anti-cancer agent. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its therapeutic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Costunolide, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppressive effects of dehydrocostus lactone on the toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ. | Semantic Scholar [semanticscholar.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Epoxy Costus Lactone: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxy costus lactones represent a class of sesquiterpenoid lactones, naturally occurring phytochemicals primarily isolated from the roots of Saussurea costus. These compounds are derivatives of costus lactones, such as dehydrocostus lactone, and are characterized by the presence of an epoxide functional group. This technical guide provides a comprehensive overview of the discovery and history of epoxy costus lactones, details their isolation and characterization, and explores their biological activities, with a focus on their potential as therapeutic agents. Experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.
Discovery and History
The journey to the discovery of epoxy costus lactones is intrinsically linked to the extensive phytochemical investigation of Saussurea costus (Falc.) Lipsch., a plant with a long history of use in traditional medicine. The primary bioactive constituents of S. costus roots are sesquiterpene lactones, with dehydrocostus lactone and costunolide being among the most abundant and well-studied.
The first definitive isolation and characterization of epoxy costus lactones were reported in 1998 by Chhabra et al. [1][2]. In their work, they isolated and elucidated the structures of three new guaianolides from the petrol extract of powdered S. costus roots:
-
11,13-Epoxydehydrocostuslactone
-
11,13-Epoxyisozaluzanin C
-
11,13-Epoxy-3-keto dehydrocostuslactone [1]
Their structures were determined using spectral data and chemical transformations[1]. This seminal work laid the foundation for further investigation into the chemical diversity and biological potential of these epoxidized sesquiterpenoids.
Prior to this, the focus of research was largely on the precursor molecules. Dehydrocostus lactone and costunolide were identified much earlier and have been the subject of numerous chemical and biological studies. The discovery of their naturally occurring epoxy derivatives opened a new avenue of research into how this structural modification influences their bioactivity.
More recent research has also explored the synthetic creation of novel epoxy sesquiterpene lactones derived from dehydrocostus lactone to evaluate their biological activities, such as herbicidal effects.[3]
Chemical Structure
Epoxy costus lactones are classified as sesquiterpenoid lactones, meaning they are composed of three isoprene units and contain a lactone ring. The core structure is typically a guaianolide skeleton. The defining feature of these compounds is the presence of an epoxide ring, which significantly alters the molecule's stereochemistry and reactivity compared to their unsaturated precursors.
Data Presentation: Biological Activity
Quantitative data on the biological activities of epoxy costus lactones is still emerging and is less extensive than that of their precursor, dehydrocostus lactone. The following tables summarize the available data.
Table 1: Herbicidal Activity of a Synthesized Epoxy Costus Lactone Derivative
| Compound | Target Species | Parameter | Concentration (µM) | Inhibition (%) | Reference |
| Epoxy Derivative of DHC | A. cepa | Radicle Length | 100 | ~45 | [3] |
| Epoxy Derivative of DHC | L. sativum | Stalk Length | 100 | 80 | [3] |
| Epoxy Derivative of DHC | L. sativum | Radicle Length | 100 | 88 | [3] |
Table 2: Cytotoxic Activity of Dehydrocostus Lactone (Precursor) and its Amino Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydrocostus Lactone | HCC70 (Triple-negative breast cancer) | 1.11 ± 1.31 | [4][5][6][7] |
| Dehydrocostus Lactone | MCF-7 (Hormone receptor-positive breast cancer) | 24.70 ± 1.25 | [4][5][6][7] |
| Dehydrocostus Lactone | MCF-12A (Non-tumorigenic breast epithelial) | 0.07 ± 0.07 | [4][5][6][7] |
| 13-dimethylamine DHC derivative | MCF-7 | 0.07 ± 0.07 | [4][5][6] |
| 13-diethylamine DHC derivative | MCF-7 | 0.07 ± 1.31 | [4][5][6] |
| 13-ethylenediamine DHC derivative | MCF-7 | 4.24 ± 1.29 | [4][5][6] |
Note: This data is for the precursor and its derivatives, highlighting the potential for biological activity in this class of molecules. Further studies are needed to determine the specific cytotoxicity of epoxy costus lactones.
Signaling Pathways
The primary signaling pathway implicated in the biological activity of costus lactones is the Nuclear Factor-kappa B (NF-κB) pathway .[8][9] NF-κB is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for the anti-inflammatory effects of many natural products.
Dehydrocostus lactone, the precursor to this compound, has been shown to inhibit the NF-κB signaling pathway. It is hypothesized that epoxy costus lactones may exert similar or enhanced effects due to the reactivity of the epoxide ring. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Isolation of Epoxy Costus Lactones from Saussurea costus
The following is a general protocol based on the method described by Chhabra et al. (1998)[1].
-
Plant Material and Extraction:
-
Powdered roots of Saussurea costus are packed into a glass column.
-
The material is extracted with petroleum ether (petrol) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a semi-solid mass.
-
-
Initial Fractionation:
-
The extract is dissolved in a minimum amount of petrol and kept at a low temperature to allow for the crystallization of dehydrocostus lactone and costunolide, which are then filtered off.
-
The remaining filtrate (an oil) is subjected to column chromatography.
-
-
Column Chromatography:
-
The oil is chromatographed on a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with non-polar solvents like petrol and gradually increasing the polarity with solvents like diethyl ether or ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification of Epoxy Costus Lactones:
-
Fractions containing compounds of interest are combined and re-chromatographed on a silica gel column.
-
Elution with specific solvent mixtures (e.g., petrol-ether mixtures) allows for the isolation of pure epoxy costus lactones.
-
The structures of the isolated compounds are then confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
-
Caption: General workflow for the isolation of Epoxy Costus Lactones.
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding:
-
Adherent cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
The plate is incubated overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the test compound at different concentrations is added.
-
Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[10]
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The discovery of epoxy costus lactones from Saussurea costus has added a new dimension to the chemical and biological understanding of this medicinally important plant. While research on these specific compounds is still in its early stages compared to their well-studied precursors, the available data suggests that the epoxide functionality may play a significant role in their biological activity. The inhibitory effect on the NF-κB pathway, a key regulator of inflammation, positions epoxy costus lactones as promising candidates for the development of new anti-inflammatory and potentially anti-cancer agents. Further research is warranted to fully elucidate their mechanisms of action, establish their safety and efficacy profiles, and explore their full therapeutic potential. The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in this exciting area of natural product drug discovery.
References
- 1. Investigating Saussura Costus Extracts' Effects on Sunflower Oil Stability, Including Antioxidants and Antimicrobial Properties [ijcce.ac.ir]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 5. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 9. Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
In Vitro Biological Activities of Epoxycostus Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxycostus lactone, a sesquiterpene lactone, belongs to a class of natural products renowned for their diverse and potent biological activities. This technical guide provides an in-depth overview of the in vitro biological activities of epoxycostus lactone and its closely related precursors, costunolide and dehydrocostus lactone. The data presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. The activities of costunolide and dehydrocostus lactone are often considered indicative of the potential therapeutic applications of their derivatives, such as epoxycostus lactone.[1][2] The presence of an α-methylene-γ-lactone moiety is a key structural feature responsible for much of the observed bioactivity.[3][4]
Data Presentation: Quantitative Biological Activities
The following tables summarize the quantitative data on the in vitro biological activities of costunolide and dehydrocostus lactone, which are expected to be comparable to or serve as a baseline for epoxycostus lactone.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Activity Type | IC50 / CD50 Value | Reference |
| Costunolide | A431 (Skin Cancer) | Cytotoxicity | ~15 µM | [5] |
| Dehydrocostus lactone & Costunolide | HepG2 (Liver), HeLa (Cervical), OVCAR-3 (Ovarian) | Cytotoxicity | 1.6-3.5 µg/mL | [4] |
| Dehydrocostus lactone | Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-453, SK-BR-3) | Antiproliferative | Not specified | [6] |
| Dehydrocostus lactone | Ovarian Cancer Cell Lines (SK-OV-3, OVCAR3) | Antiproliferative | Not specified | [6] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Target/Marker | IC50 Value | Reference |
| Costunolide | LPS-stimulated RAW264.7 cells | TNF-α secretion | 2.05 µmol/L | [7] |
| Dehydrocostus lactone | Activated Macrophages | Inflammatory Markers | Not specified | [3] |
Table 3: Antimicrobial Activity
| Compound | Organism | Activity Type | MIC Value | Reference |
| Costunolide | Trichophyton mentagrophytes | Antifungal | 62.5 µg/mL | [8] |
| Costunolide | Trichophyton simii | Antifungal | 62.5 µg/mL | [8] |
| Costunolide | Trichophyton rubrum 296 | Antifungal | 31.25 µg/mL | [8] |
| Costunolide | Trichophyton rubrum 57 | Antifungal | 62.5 µg/mL | [8] |
| Costunolide | Epidermophyton floccosum | Antifungal | 125 µg/mL | [8] |
| Costunolide | Scopulariopsis sp. | Antifungal | 250 µg/mL | [8] |
| Costunolide | Aspergillus niger | Antifungal | 250 µg/mL | [8] |
| Costunolide | Curvularia lunata | Antifungal | 125 µg/mL | [8] |
| Costunolide | Magnaporthe grisea | Antifungal | 250 µg/mL | [8] |
Table 4: Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Benzene extract of Costus speciosus | DPPH radical scavenging | 15.30 µg/mL | [9] |
| Benzene extract of Costus speciosus | Nitric oxide scavenging | 12.56 µg/mL | [9] |
| Benzene extract of Costus speciosus | Ion chelating activity | 13.41 µg/mL | [9] |
| Benzene extract of Costus speciosus | Hydroxyl radical scavenging | 13.46 µg/mL | [9] |
| Ethanolic extract of Saussurea costus | DPPH radical scavenging | 0.12325 mg/mL | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: Cytotoxicity Assay
-
Cell Lines: Human cancer cell lines such as A431 (skin), HepG2 (liver), HeLa (cervical), and OVCAR-3 (ovarian) are commonly used.
-
Method: The antiproliferative effect is often determined using a Thiazolyl Blue Tetrazolium Bromide (MTT) assay.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., costunolide, dehydrocostus lactone) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]
-
Anti-inflammatory Activity: Nitric Oxide (NO) and Cytokine Release Assay
-
Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.
-
Method:
-
RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
The cells are co-treated with different concentrations of the test compound.
-
The amount of nitric oxide (NO) produced is measured using the Griess reagent.
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Method: The antifungal and antibacterial activities are assessed using the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[8]
-
Microbial strains are cultured in appropriate broth media.
-
A standardized inoculum of the microorganism is spread on agar plates.
-
Filter paper discs impregnated with different concentrations of the test compound are placed on the agar surface.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition around each disc is measured.
-
For MIC determination, a serial dilution of the test compound is prepared in a liquid medium in 96-well plates.
-
Each well is inoculated with the microbial suspension.
-
The plates are incubated, and the lowest concentration of the compound that completely inhibits visible microbial growth is recorded as the MIC.[8]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Method:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[9][10]
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by costunolide and dehydrocostus lactone, providing insights into their mechanisms of action.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by Dehydrocostus Lactone.
Anticancer Signaling Pathway: Apoptosis Induction
Caption: Induction of apoptosis by Costunolide via the mitochondrial pathway.
Anticancer Signaling Pathway: Cell Proliferation Inhibition
Caption: Modulation of cell proliferation pathways by Costunolide.
Experimental Workflow: In Vitro Bioactivity Screening
Caption: General workflow for the in vitro screening of Epoxycostus Lactone.
Conclusion
The available in vitro data for costunolide and dehydrocostus lactone strongly suggest that epoxycostus lactone holds significant promise as a lead compound for the development of novel therapeutics. Its demonstrated activities against cancer, inflammation, and microbial pathogens, coupled with its antioxidant properties, warrant further investigation. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for future research aimed at elucidating the precise mechanisms of action and therapeutic potential of epoxycostus lactone. The structural modifications from its precursors, particularly the addition of an epoxy group, may alter its bioactivity and pharmacokinetic profile, highlighting an important area for future comparative studies.
References
- 1. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Urolithiatic Activity of Aqueous and Ethanolic Extracts from Saussurea costus (Falc) Lispich Using Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Epoxy Costus Lactone and Its Derivatives: A Technical Guide for Researchers
Abstract
Epoxy costus lactone, and more extensively its precursor Dehydrocostus lactone (DCL), are sesquiterpene lactones demonstrating significant therapeutic promise across a spectrum of diseases, primarily driven by their anti-inflammatory, anti-cancer, and antioxidant properties. This technical guide provides an in-depth analysis of the molecular targets and signaling pathways modulated by these compounds. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of research, detailed experimental protocols, and quantitative data to facilitate further investigation into their therapeutic applications.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities. Among these, Dehydrocostus lactone (DCL), isolated from the roots of Saussurea costus, has emerged as a compound of significant interest. Its biological activities are largely attributed to the α,β-unsaturated carbonyl group within its α-methylene-γ-lactone moiety.[1] this compound, a derivative of DCL, is also being explored for its potential therapeutic applications. This guide will focus predominantly on the well-documented activities of DCL, which serves as a foundational model for understanding the therapeutic potential of its epoxidated form.
Key Therapeutic Targets and Signaling Pathways
Dehydrocostus lactone exerts its pleiotropic effects by modulating several critical signaling pathways implicated in the pathogenesis of various diseases. The primary mechanisms of action involve the regulation of inflammation, oxidative stress, and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Dehydrocostus lactone has been shown to directly inhibit the IKK complex, specifically targeting the IKKα and IKKβ subunits. This inhibition prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50/p65 NF-κB subunits.[2]
Activation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like DCL, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression.
DCL has been demonstrated to interact with Keap1, disrupting the Keap1-Nrf2 complex and promoting the nuclear accumulation of Nrf2. This leads to the upregulation of downstream antioxidant enzymes, thereby protecting cells from oxidative damage.
Inhibition of the Akt/GSK-3β Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and angiogenesis. Glycogen synthase kinase 3β (GSK-3β) is a downstream target of Akt. Phosphorylation of GSK-3β by Akt leads to its inactivation. DCL has been shown to suppress the expression of Akt, which in turn reduces the phosphorylation of GSK-3β, leading to its activation. Activated GSK-3β can then phosphorylate and promote the degradation of proteins involved in cell cycle progression and angiogenesis.
Quantitative Data
The following tables summarize the quantitative data regarding the biological activities of Dehydrocostus lactone from various studies.
Table 1: In Vitro Cytotoxicity of Dehydrocostus Lactone (DCL) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HCC70 | Triple-Negative Breast | 1.11 ± 1.31 | [3][4][5] |
| MCF-7 | Breast (ER+) | 24.70 ± 1.25 | [3][4][5] |
| MDA-MB-231 | Breast | 21.5 | [6] |
| MDA-MB-453 | Breast | 43.2 | [6] |
| SK-BR-3 | Breast | 25.6 | [6] |
| SK-OV-3 | Ovarian | 15.9 | [6] |
| OVCAR3 | Ovarian | 10.8 | [6] |
| Eca109 | Esophageal | Time & Dose-dependent | [3] |
| KYSE150 | Esophageal | Time & Dose-dependent | [3] |
Table 2: In Vivo Efficacy of Dehydrocostus Lactone (DCL)
| Experimental Model | Animal Model | Dosage | Therapeutic Effect | Reference(s) |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mice | 5, 10, and 15 mg/kg/day (oral) | Ameliorated symptoms of colitis, reduced inflammation and colonic barrier injury. | |
| Acute Lung Injury | Mice | 5-20 mg/kg (intraperitoneal) | Protective effect against LPS-induced acute lung injury. | [7] |
| Glioma Xenograft | Nude Mice | 10 and 20 mg/kg/day (intraperitoneal) | Inhibited tumor growth. | [8] |
| Esophageal Tumor Xenograft | Nude Mice | Dose-dependent | Inhibited tumor growth with no significant organ toxicity. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of Dehydrocostus lactone.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of DCL on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DCL (typically ranging from 0 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
Objective: To assess the effect of DCL on the phosphorylation of key proteins in the NF-κB signaling pathway.
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) and treat with DCL for a specified time before stimulating with an inflammatory agent (e.g., LPS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if DCL inhibits the binding of NF-κB to the promoter regions of its target genes.
Protocol:
-
Treat cells with DCL and/or an inflammatory stimulus.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Immunoprecipitate the chromatin overnight at 4°C with an antibody against NF-κB p65 (e.g., Diagenode C15310256 or Abcam ab194528) or a negative control IgG.[6][13]
-
Wash the immune complexes and elute the protein-DNA complexes.
-
Reverse the cross-links by heating at 65°C for 4-6 hours.
-
Purify the DNA using a spin column.
-
Analyze the precipitated DNA by qPCR using primers specific for the promoter regions of NF-κB target genes (e.g., IL-6, TNF-α).
In Vivo DSS-Induced Colitis Model
Objective: To evaluate the therapeutic efficacy of DCL in a mouse model of inflammatory bowel disease.
Protocol:
-
Induce colitis in mice (e.g., C57BL/6) by administering 2-3% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water for 5-7 days.
-
Administer DCL orally (e.g., by gavage) at various doses (e.g., 5, 10, 15 mg/kg/day) throughout the DSS treatment period. A vehicle control group and a positive control group (e.g., sulfasalazine) should be included. DCL can be formulated in a vehicle such as 0.5% sodium carboxymethyl cellulose.[4]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels by ELISA or qPCR).
Conclusion
Dehydrocostus lactone, and by extension its epoxy derivatives, represent a promising class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer provides a strong rationale for their further development as novel therapeutic agents. This guide has provided a comprehensive overview of the current understanding of their mechanisms of action, along with detailed experimental protocols to aid researchers in their future investigations. Further studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and to explore its potential in a broader range of diseases.
References
- 1. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dehydrocostus lactone inhibits the proliferation of esophageal cancer cells in vivo and in vitro through ROS-mediated apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico | PLOS One [journals.plos.org]
- 6. NFKB p65 Antibody - ChIP-seq Grade (C15310256) | Diagenode [diagenode.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-IKKα/β (Ser176/180) (16A6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. abscience.com.tw [abscience.com.tw]
- 11. Phospho-IKKα/β (Ser176/180) Antibody II | Cell Signaling Technology [cellsignal.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Anti-IKK alpha + IKK beta (phospho S176 + S177) antibody (ab194528) | Abcam [abcam.com]
- 14. scbt.com [scbt.com]
An In-depth Technical Guide to Epoxy Costus Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing literature on epoxy costus lactone, a derivative of the naturally occurring sesquiterpene lactone, dehydrocostus lactone. This document summarizes the synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Introduction
Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Dehydrocostus lactone, isolated from the roots of Saussurea lappa, is a well-studied sesquiterpene lactone.[2] The introduction of an epoxy functional group to the dehydrocostus lactone scaffold can significantly modulate its biological profile, making this compound a molecule of considerable interest for drug discovery and development. This guide aims to consolidate the current knowledge on this compound and its derivatives.
Synthesis of this compound
The primary method for the synthesis of this compound involves the epoxidation of dehydrocostus lactone. The most commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
General Experimental Protocol: Epoxidation of Dehydrocostus Lactone
This protocol describes the synthesis of epoxy derivatives from dehydrocostus lactone using m-CPBA.
Materials:
-
Dehydrocostus lactone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for column chromatography
Procedure:
-
Dissolve dehydrocostus lactone in anhydrous dichloromethane (DCM).
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the this compound derivative(s).
Biological Activities
The introduction of an epoxy group can alter the biological activity of dehydrocostus lactone. The following sections summarize the quantitative data available for this compound and its parent compound.
Herbicidal Activity
An epoxy derivative of dehydrocostus lactone has demonstrated significant herbicidal properties.
| Compound | Plant Species | Concentration (µM) | Inhibition (%) | Reference |
| Epoxy Dehydrocostus Lactone | Lepidium sativum (cress) | 100 | 80 (stalk), 80 (radicle) | [2] |
| Epoxy Dehydrocostus Lactone | Allium cepa (onion) | 100 | 80 (radicle) | [2] |
Anticancer Activity
While specific data for this compound is limited, extensive research on its precursor, dehydrocostus lactone, provides valuable insights into its potential anticancer effects. The primary mechanism of action for many sesquiterpene lactones is the alkylation of biological macromolecules via Michael addition, a reactivity that is retained in their epoxy derivatives.
Table 2: Cytotoxicity of Dehydrocostus Lactone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 21.5 | [2] |
| MDA-MB-453 | Breast Cancer | 43.2 | [2] |
| SK-BR-3 | Breast Cancer | 25.6 | [2] |
| SK-OV-3 | Ovarian Cancer | 15.9 | [2] |
| OVCAR3 | Ovarian Cancer | 10.8 | [2] |
| HCC70 | Triple-Negative Breast Cancer | 1.11 | [3] |
| MCF-7 | Breast Cancer | 24.70 | [3] |
Anti-inflammatory Activity
Epoxy-sesquiterpene lactones have been shown to possess anti-inflammatory properties. For instance, 2,3-epoxy-1,4,10-trihydroxyguaian-12,6α-olide diastereoisomers demonstrated anti-inflammatory potential by inhibiting nitric oxide (NO) release and cyclooxygenase-2 (COX-2) expression in LPS-treated murine macrophages.[4] The parent compound, dehydrocostus lactone, exerts its anti-inflammatory effects through the inhibition of several inflammatory pathways, including the IL-6/STAT3 pathway.[4]
Antimycobacterial Activity
Interestingly, in the case of antimycobacterial activity, the epoxidation of dehydrocostus lactone led to a significant decrease in efficacy against Mycobacterium tuberculosis and Mycobacterium avium.[5]
Table 3: Antimycobacterial Activity of Dehydrocostus Lactone and its Epoxy Derivatives
| Compound | M. tuberculosis MIC (µg/mL) | M. avium MIC (µg/mL) | Reference |
| Dehydrocostus lactone | 2 | 16 | [5] |
| Monoepoxides of Dehydrocostus lactone | Significantly lower activity | Not reported | [5] |
| Diepoxides of Dehydrocostus lactone | Significantly lower activity | Not reported | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols that may require optimization for specific experimental conditions.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Nitric Oxide (NO) Release Assay (Griess Test)
This protocol is for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
Western Blot Analysis of the NF-κB Pathway
This protocol describes the analysis of key protein expression and phosphorylation in the NF-κB signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways
The biological activities of sesquiterpene lactones are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, the known mechanisms of its parent compound, dehydrocostus lactone, provide a strong foundation for future investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Dehydrocostus lactone has been shown to suppress the NF-κB pathway, which likely contributes to its anti-inflammatory and anticancer effects. It is hypothesized that this compound may exert similar effects.
References
- 1. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimycobacterial activities of dehydrocostus lactone and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Epoxy Costus Lactone and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxy costus lactone and its derivatives, belonging to the class of sesquiterpene lactones, have emerged as a promising area of research in medicinal chemistry. These compounds, often synthesized from the natural precursor dehydrocostus lactone, exhibit a wide range of biological activities, including potent anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of this compound and its derivatives. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and drug development in this area.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] Their characteristic α,β-unsaturated γ-lactone moiety is a key structural feature responsible for their biological activity, which is often mediated through Michael-type addition reactions with nucleophilic biomolecules.[2][3] Among these, dehydrocostus lactone and its derivatives have garnered significant attention. The introduction of an epoxide functional group into the dehydrocostus lactone scaffold can significantly modulate its biological profile, leading to enhanced potency and selectivity. This guide focuses on these epoxy derivatives, exploring their chemical synthesis and pharmacological properties.
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives involves the epoxidation of dehydrocostus lactone.
General Experimental Protocol for Epoxidation
A common method for the synthesis of epoxy derivatives from dehydrocostus lactone (DHC) involves the use of meta-chloroperbenzoic acid (m-CPBA).[4]
Materials:
-
Dehydrocostus lactone (DHC)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve dehydrocostus lactone in anhydrous dichloromethane.
-
Add m-chloroperbenzoic acid to the solution portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired epoxy derivatives.[4]
Note: The reaction can yield a mixture of different epoxy isomers, which can be separated by chromatography.[4]
Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant potential in oncology and inflammatory diseases. The following tables summarize the available quantitative data on their cytotoxic and anti-inflammatory activities.
Anticancer Activity
The cytotoxicity of this compound derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
Table 1: Cytotoxicity (IC50 in µM) of Dehydrocostus Lactone and its Derivatives against Various Cancer Cell Lines
| Compound | HCC70 (Triple-Negative Breast Cancer) | MCF-7 (Hormone-Positive Breast Cancer) | MCF-12A (Non-tumorigenic Mammary Epithelial) | Reference |
| Dehydrocostus Lactone (DHLC) | 1.11 ± 1.31 | 24.70 ± 1.25 | 0.07 ± 0.07 | [5] |
| DHLC-1 (13-dimethylamine derivative) | 0.64 ± 1.47 | 0.07 ± 0.07 | 8.47 ± 1.24 | [5] |
| DHLC-2 (13-diethylamine derivative) | 1.48 ± 1.49 | 0.07 ± 1.31 | 8.88 ± 1.10 | [5] |
| DHLC-3 (13-ethylamine derivative) | >50 | 222.60 ± 1.01 | 188.20 ± 1.35 | [5] |
| DHLC-4 (13-ethylenediamine derivative) | 0.88 ± 1.29 | 4.24 ± 1.29 | 147.70 ± 1.35 | [5] |
| Costunolide | - | 40 | - | [6] |
| β-cyclocostunolide | - | - | - | [7] |
| Dihydrocostunolide | - | - | - | [7] |
Note: The data indicates that synthetic modifications, such as the introduction of amino groups at the C-13 position, can significantly enhance cytotoxicity and selectivity against cancer cells compared to non-tumorigenic cells.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit key inflammatory mediators and pathways.
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | IC50/EC50 | Cell Line | Reference |
| Costunolide | TNF-α secretion inhibition | 2.05 µM | Activated Macrophages | [8] |
| Dehydrocostuslactone | STAT3 tyrosine phosphorylation inhibition | 10 µM | THP-1 | [9] |
| Costunolide | STAT3 tyrosine phosphorylation inhibition | 10 µM | THP-1 | [9] |
Mechanism of Action: Signaling Pathways
The biological effects of this compound and its derivatives are largely attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The electrophilic nature of the α,β-unsaturated γ-lactone and the epoxide ring allows these compounds to interact with and inhibit the function of critical cellular proteins.[1]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Dehydrocostus lactone has been shown to suppress this pathway by directly targeting and inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[10][11]
Caption: Inhibition of the NF-κB pathway by Dehydrocostus Lactone.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical protein that is often hyperactivated in cancer, contributing to tumor growth and metastasis. Dehydrocostus lactone and costunolide have been reported to inhibit the activation of STAT3 by downregulating the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[9][12]
Caption: Inhibition of the STAT3 pathway by Dehydrocostus Lactone and Costunolide.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key biological assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.[4][13][14]
Caption: Experimental workflow for the MTT cell viability assay.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to study protein-DNA interactions, in this case, the binding of the NF-κB transcription factor to its consensus DNA sequence.
Materials:
-
Nuclear protein extracts from cells treated with test compounds and a stimulant (e.g., TNF-α).
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).
-
Polyacrylamide gel
-
Electrophoresis buffer
-
Binding buffer (containing poly(dI-dC) to reduce non-specific binding)
-
Loading buffer
-
Detection system (e.g., chemiluminescence or autoradiography)
Procedure:
-
Treat cells with the this compound derivatives for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Prepare nuclear extracts from the treated and control cells.
-
Quantify the protein concentration in the nuclear extracts.
-
Set up the binding reactions by incubating the nuclear extracts with the labeled NF-κB probe in the binding buffer.
-
For competition assays, add an excess of unlabeled "cold" probe to a reaction to demonstrate the specificity of the binding.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Transfer the separated complexes to a membrane (for non-radioactive detection).
-
Detect the labeled probe to visualize the bands corresponding to the NF-κB-DNA complexes.
-
Quantify the band intensities to determine the inhibitory effect of the compounds on NF-κB DNA binding.[15]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is closely linked to their chemical structure. The presence and position of the epoxide ring, as well as modifications to the α,β-unsaturated γ-lactone moiety, significantly influence their potency and selectivity. For instance, the addition of amino groups at the C-13 position of dehydrocostus lactone has been shown to enhance selective toxicity towards breast cancer cells.[2][5] The α-methylene-γ-lactone group is generally considered crucial for the alkylating activity and, consequently, the biological effects of these compounds.[1][3]
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate critical signaling pathways like NF-κB and STAT3 provides a strong rationale for their further development. This guide has summarized the current knowledge on their synthesis, biological activity, and mechanisms of action, and has provided detailed experimental protocols to aid future research.
Future studies should focus on:
-
Synthesizing a broader range of epoxy derivatives to establish a more comprehensive structure-activity relationship.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising compounds.
-
Identifying the specific molecular targets of these compounds through techniques such as proteomics and molecular docking.
-
Exploring the potential of these compounds in combination therapies with existing anticancer and anti-inflammatory drugs.
By addressing these areas, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two naturally occurring terpenes, dehydrocostuslactone and costunolide, decrease intracellular GSH content and inhibit STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 11. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Naturally Occurring Terpenes, Dehydrocostuslactone and Costunolide, Decrease Intracellular GSH Content and Inhibit STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Synthesis of Epoxy Costus Lactone from Saussurea lappa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saussurea lappa, commonly known as costus root, is a medicinal plant rich in bioactive sesquiterpene lactones, primarily dehydrocostus lactone and costunolide. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. While "Epoxy costus lactone" is not typically a major naturally occurring constituent, it can be synthesized from dehydrocostus lactone, a major component of S. lappa extracts. This protocol provides a comprehensive two-stage procedure: firstly, the extraction and purification of dehydrocostus lactone from S. lappa roots, and secondly, the chemical synthesis of its epoxy derivatives.
Part 1: Extraction and Purification of Dehydrocostus Lactone
This section details the methodology for extracting and purifying dehydrocostus lactone from the dried roots of Saussurea lappa.
Experimental Protocols
1. Plant Material Preparation:
-
Obtain dried roots of Saussurea lappa.
-
Wash the roots thoroughly with tap water to remove any soil and debris.
-
Air-dry the roots in the shade for several days until they are completely moisture-free.
-
Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction of Crude Sesquiterpene Lactones: Several methods can be employed for the initial extraction. The choice of solvent and method will influence the yield and composition of the crude extract. Methanol has been shown to be highly effective for extracting dehydrocostus lactone and costunolide.[1]
-
Method A: Maceration-Ultrasonic Extraction
-
Weigh 500 mg of powdered S. lappa root and place it in a 15 mL centrifuge tube.
-
Add 2.5 mL of methanol to the tube.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the mixture for 20 minutes at 2500 rpm.
-
Collect the supernatant in a 10 mL volumetric flask.
-
Repeat the extraction process on the residue three more times with fresh solvent.
-
Combine all the supernatants and adjust the final volume to 10 mL with the extraction solvent.
-
-
Method B: Soxhlet Extraction
-
Place a known quantity of powdered S. lappa root (e.g., 100 g) into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Use hexane as the solvent for extraction.
-
Heat the solvent to reflux and continue the extraction for a sufficient duration (e.g., 6-8 hours) until the solvent running through the siphon is colorless.
-
After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
3. Purification of Dehydrocostus Lactone: The crude extract, containing a mixture of compounds, requires further purification to isolate dehydrocostus lactone. Column chromatography is a standard and effective method.
-
Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 30 cm height x 10 cm diameter for 100 g of crude extract).[2]
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a mobile phase consisting of a hexane and ethyl acetate mixture. A common starting ratio is 95:5 (v/v).[2]
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing dehydrocostus lactone.
-
Pool the fractions rich in dehydrocostus lactone and concentrate them under reduced pressure to yield the purified compound.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Dehydrocostus Lactone from Saussurea lappa
| Extraction Method | Solvent | Yield of Dehydrocostus Lactone | Reference |
| Soxhlet Extraction | Hexane | 0.87 g per 100 g dried root | [3] |
| Traditional Maceration | Ethanol | 0.72 g per 100 g dried root | [3] |
Table 2: Purity and Yield from High-Speed Counter-Current Chromatography (HSCCC) Purification
| Compound | Yield (from crude extract) | Purity | Reference |
| Dehydrocostus Lactone | 140 mg | 98% | [4][5] |
| Costunolide | 150 mg | 95% | [4][5] |
Part 2: Synthesis of this compound
This section describes the synthesis of epoxy derivatives from the purified dehydrocostus lactone. The reaction involves the epoxidation of the double bonds in the dehydrocostus lactone structure.
Experimental Protocol
1. Epoxidation of Dehydrocostus Lactone: The epoxidation is achieved using meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent.[2]
-
Dissolve the purified dehydrocostus lactone in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add m-CPBA to the cooled solution while stirring.
-
Allow the reaction mixture to stir for 3 hours.[6]
-
After the reaction is complete, the mixture can be purified by passing it through a neutral alumina column, eluting with DCM followed by a hexane-ethyl acetate mixture.[6]
-
Combine the fractions containing the epoxy derivatives and concentrate under reduced pressure.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 3: Yields of Epoxy Derivatives from Dehydrocostus Lactone
| Epoxy Derivative | Yield | Reference |
| Derivative 1 | 3% | [2] |
| Derivative 2 | 64% | [2] |
| Derivative 3 | 16% | [2] |
| Derivative 4 | 21% | [2] |
| Derivative 5 | 6% | [2] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the extraction of dehydrocostus lactone and synthesis of its epoxy derivatives.
Logical Relationship Diagram
Caption: Relationship between Saussurea lappa and this compound.
References
- 1. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
Total Synthesis of Epoxy Costus Lactone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the total synthesis of epoxy costus lactone, a significant sesquiterpene lactone with potential applications in drug discovery and development. The synthesis involves a multi-step sequence, commencing with the construction of the germacrane scaffold of costunolide, followed by a stereoselective epoxidation. This application note outlines two distinct methods for the crucial epoxidation step, presenting a classic approach using meta-chloroperoxybenzoic acid (m-CPBA) and a more recent aerobic oxidation method. Detailed experimental procedures, purification techniques, and spectroscopic data are provided to facilitate the replication of this synthesis in a laboratory setting.
Introduction
Sesquiterpene lactones are a diverse class of natural products known for their wide range of biological activities. Among them, costunolide and its derivatives have attracted considerable attention from the scientific community. This compound, a derivative of costunolide, is of particular interest due to the presence of an epoxide moiety, which can enhance its biological activity and serve as a handle for further chemical modifications. The total synthesis of this complex natural product presents a significant challenge and offers an opportunity to develop and showcase modern synthetic methodologies. This document details a convergent synthetic strategy, culminating in the stereoselective epoxidation of costunolide.
Synthetic Strategy
The overall synthetic approach to this compound is divided into two main stages:
-
Total Synthesis of (±)-epi-Costunolide: Construction of the ten-membered germacrane ring system, which forms the core of the molecule.
-
Epoxidation of Costunolide: Introduction of the epoxide functionality at the C1-C10 double bond of the costunolide core.
This strategy allows for the efficient assembly of the complex carbocyclic framework, followed by a targeted oxidation to yield the final product.
Data Presentation
Table 1: Key Reaction Yields in the Total Synthesis of (±)-epi-Costunolide
| Step | Reaction | Product | Yield (%) |
| 1-7 | Multi-step synthesis from commercially available starting materials | (±)-epi-Costunolide | 12 (overall) |
A simple and scalable seven-step synthesis of (±)-epi-costunolide has been achieved with an overall yield of 12%.[1]
Table 2: Comparison of Epoxidation Methods for Costunolide
| Method | Reagents | Product | Yield (%) | Reference |
| 1 | m-CPBA, Sodium Bicarbonate | Costunolide 1,10-epoxide | Not specified | [2] |
| 2 | DKP catalyst, Hantzsch ester, O₂ | Costunolide epoxide (10) | 47 |
Experimental Protocols
Protocol 1: Total Synthesis of (±)-epi-Costunolide
The total synthesis of (±)-epi-costunolide is achieved through a seven-step sequence. A key step in this synthesis is the Nozaki-Hiyama-Kishi (NHK) reaction, which is employed for the efficient construction of the germacrane scaffold.[1] While a detailed step-by-step protocol for the entire sequence is beyond the scope of this document, the NHK reaction is highlighted below as a critical transformation.
Key Step: Nozaki-Hiyama-Kishi (NHK) Reaction for Germacrane Ring Formation
-
Reaction Description: This chromium(II)-mediated intramolecular coupling reaction facilitates the formation of the ten-membered ring of the germacrane skeleton from a linear precursor containing an aldehyde and a vinyl halide.
-
General Procedure:
-
To a solution of the acyclic precursor in a suitable anhydrous solvent (e.g., THF), is added a chromium(II) salt (e.g., CrCl₂) and a catalytic amount of a nickel(II) salt (e.g., NiCl₂).
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cyclized germacrane product.
-
Protocol 2: Epoxidation of Costunolide
Two effective methods for the epoxidation of the C1-C10 double bond of costunolide are presented below.
Method 1: Epoxidation using m-CPBA in a Biphasic System
This classic method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a biphasic system to prevent acid-catalyzed rearrangement of the epoxide product.
-
Materials:
-
Costunolide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve costunolide in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Method 2: Aerobic Epoxidation using a DKP Catalyst
This modern approach employs a 2,5-diketopiperazine (DKP) catalyst and molecular oxygen as the terminal oxidant, representing a greener alternative to traditional peracid-based epoxidations.
-
Materials:
-
Costunolide
-
2,5-Diketopiperazine (DKP) catalyst (10 mol%)
-
Hantzsch ester (1 equivalent)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP) (3:1 DCM/HFIP mixture)
-
Oxygen (balloon or atmosphere)
-
-
Procedure:
-
In a reaction vessel, dissolve costunolide, the DKP catalyst, and Hantzsch ester in a 3:1 mixture of dichloromethane and hexafluoroisopropanol.
-
Stir the reaction mixture under an atmosphere of oxygen (e.g., using an oxygen-filled balloon).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford costunolide epoxide in 47% yield.
-
Visualizations
Caption: Overall synthetic workflow for the total synthesis of this compound.
Caption: Comparison of two distinct epoxidation pathways to this compound.
Conclusion
The total synthesis of this compound is a challenging yet rewarding endeavor that provides access to a potentially valuable molecule for biological screening and further synthetic elaboration. The protocols outlined in this document offer two viable and effective methods for the crucial epoxidation step, catering to different laboratory preferences for either classic or modern catalytic approaches. The provided data and workflows are intended to serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological properties of this compound is warranted and enabled by the synthetic routes described herein.
References
Application Notes and Protocols: Semi-synthesis of Epoxy Costus Lactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the semi-synthesis of epoxy costus lactone derivatives, focusing on the epoxidation of costunolide. Detailed experimental protocols for synthesis, purification, and biological evaluation are presented, along with tabulated quantitative data for easy reference. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the processes involved.
Introduction
Costunolide, a naturally occurring sesquiterpene lactone, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] The introduction of an epoxide functional group into the costunolide scaffold can modulate its biological activity and pharmacokinetic profile, making this compound derivatives promising candidates for further drug development. This document outlines the semi-synthesis of two key epoxy derivatives: 1,10-epoxycostunolide and parthenolide (4,5-epoxycostunolide).
Semi-synthesis Workflow
The semi-synthesis of this compound derivatives commences with the isolation of costunolide from a natural source, followed by a controlled epoxidation reaction to yield the desired products. Subsequent purification is crucial to isolate the specific epoxy derivatives for further characterization and biological evaluation.
Figure 1: General workflow for the semi-synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Epoxidation of Costunolide using m-Chloroperbenzoic Acid (m-CPBA)
This protocol describes the epoxidation of costunolide, which can yield a mixture of epoxides, including 1,10-epoxycostunolide and parthenolide (4,5-epoxycostunolide).[1]
Materials:
-
Costunolide
-
m-Chloroperbenzoic acid (m-CPBA, purified)
-
Sodium acetate (NaOAc, powdered)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 450 mg (1.94 mmol) of costunolide in 20 mL of chloroform.[1]
-
Add 220 mg of powdered sodium acetate to the solution to act as a buffer.[1]
-
Add 446 mg (2.58 mmol) of purified m-CPBA to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for one hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by vacuum liquid chromatography (VLC) or column chromatography on silica gel.[1]
-
Elute with a gradient of hexane and ethyl acetate to separate the different products.
Protocol 2: Selective Synthesis of 1,10-Epoxycostunolide (Biphasic System)
This method favors the formation of the 1,10-epoxide by minimizing cyclization side reactions.[3]
Materials:
-
Costunolide
-
m-Chloroperbenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve costunolide in dichloromethane.
-
Prepare an aqueous solution of sodium bicarbonate.
-
Combine the organic and aqueous solutions to create a biphasic system.
-
Add m-CPBA to the vigorously stirred biphasic mixture. The epoxidation occurs at the interface.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 3: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the pure desired epoxy derivative and concentrate under reduced pressure.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the synthesized epoxy derivatives.
Table 1: Physicochemical and Spectral Data of Costunolide and its Epoxy Derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec. (m/z) | IR (cm-1) |
| Costunolide | C₁₅H₂₀O₂ | 232.32 | 6.23 (d), 5.52 (d) | 170.2, 149.8, 141.8, 137.2, 127.1, 121.1, 82.3, 50.8, 41.5, 39.7, 33.1, 28.3, 26.4, 17.6, 16.1 | 233 [M+H]⁺ | 1765 (γ-lactone), 1665 (C=C) |
| 1,10-Epoxycostunolide | C₁₅H₂₀O₃ | 248.32 | 5.63 (d), 6.25 (d) | 170.5, 140.2, 120.1, 81.5, 63.8, 60.9, 50.1, 40.2, 38.9, 31.7, 29.8, 24.5, 18.2, 16.5 | 248 [M]⁺ | 1772 (γ-lactone), 1251 (C-O) |
| Parthenolide (4,5-Epoxycostunolide) | C₁₅H₂₀O₃ | 248.32 | 6.28 (d), 5.58 (d) | 170.1, 139.8, 120.5, 82.1, 65.9, 60.1, 51.0, 48.7, 36.2, 33.8, 29.9, 23.1, 16.9, 16.7 | 249 [M+H]⁺ | 1768 (γ-lactone), 1260 (C-O) |
Note: NMR data are key diagnostic peaks and may vary slightly based on instrumentation and solvent.
Biological Activity and Signaling Pathways
This compound derivatives are expected to exhibit significant anticancer activity, primarily through the induction of apoptosis and inhibition of pro-inflammatory signaling pathways such as NF-κB. The α-methylene-γ-lactone moiety present in these compounds is a key pharmacophore responsible for their biological effects.[1]
Anticancer Activity and Apoptosis Induction
The cytotoxic effects of this compound derivatives can be evaluated against a panel of human cancer cell lines. The mechanism of cell death is often through apoptosis, which can be investigated by studying the activation of caspases and the expression of pro- and anti-apoptotic proteins.
Figure 2: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is implicated in various cancers. Sesquiterpene lactones are known to inhibit this pathway by preventing the degradation of IκBα.[1]
Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Protocol 5: NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound derivatives
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the epoxy derivatives for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control reporter or total protein concentration.
Conclusion
The semi-synthesis of this compound derivatives provides a valuable platform for generating novel compounds with enhanced biological activities. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the therapeutic potential of these promising molecules in the fields of cancer biology and anti-inflammatory drug discovery. Further investigation into the specific molecular targets and in vivo efficacy of these derivatives is warranted.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Epoxy Costus Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxy costus lactone, a sesquiterpene lactone derived from costunolide or dehydrocostus lactone, is a compound of increasing interest in pharmaceutical research due to its potential therapeutic activities. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. While direct methods for this compound are not widely published, this protocol is adapted from validated methods for the closely related and often co-occurring sesquiterpene lactones, costunolide and dehydrocostus lactone.[1][2][3][4][5]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on successful separations of similar sesquiterpene lactones.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm pore size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (60:40 v/v)[1][2][6] |
| Flow Rate | 1.0 mL/min[2][6] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | 210 nm[2][6] |
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.[1] These will be used to construct the calibration curve.
3. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation, biological fluid). A general procedure for a plant extract is provided below.
-
Extraction: Accurately weigh a known amount of the sample (e.g., 1 g of powdered plant material). Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 20 minutes.[1] Repeat the extraction process three times to ensure complete extraction.
-
Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter before injection into the HPLC system.
4. Method Validation
To ensure the reliability of the method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[2][6] |
| Accuracy (% Recovery) | 98 - 102%[1][2] |
| Precision (% RSD) | ≤ 2%[1][2] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from validated HPLC methods for costunolide and dehydrocostus lactone, which can be expected to be similar for this compound.
| Analyte | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Costunolide | 5 - 100[1] | > 0.999[1] | 1.5[1] | 4.6[1] | 99.3 - 101.8[1] |
| Dehydrocostus Lactone | 5 - 100[1] | > 0.999[1] | 1.3[1] | 4.0[1] | 99.3 - 101.8[1] |
| Costunolide (Method 2) | 30 - 70[2] | > 0.999[2] | 2.29[2] | 6.64[2] | 100.54 - 102.62[2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using HPLC.
Caption: HPLC quantification workflow for this compound.
Signaling Pathway (Placeholder)
As this application note focuses on a chemical quantification method, a biological signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a placeholder diagram illustrating a hypothetical inhibitory action of this compound is provided below. This is a generalized representation and not based on specific experimental data for this molecule.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. Simultaneous determination of three sesquiterpene lactones in Aucklandia lappa Decne by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogres.com [phcogres.com]
Application Notes: Cell-Based Assays for Evaluating Epoxy Costus Lactone Cytotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Cytotoxic sesquiterpene lactones from the root of Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic sesquiterpene lactones from the root of Saussurea lappa. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Application Notes and Protocols for In Vivo Experimental Design of Costus Lactone Studies
A Note on Epoxy Costus Lactone: While the primary focus of this document is on the in vivo experimental design for this compound, the available scientific literature predominantly features studies on its precursors, Costunolide (CE) and Dehydrocostus lactone (DE). Therefore, the following protocols and data are based on established experimental designs for CE and DE, providing a robust framework for initiating in vivo research on this compound and other related sesquiterpene lactones.
I. Anti-Cancer Efficacy Studies using Xenograft Models
These protocols are designed to assess the anti-tumorigenic potential of costus lactones in a preclinical setting.
Quantitative Data Summary
| Compound | Cancer Type | Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |
| Dehydrocostus lactone | Liver Cancer | Mice | Not Specified | 45 days | ~50% | [1] |
| Dehydrocostus lactone | Non-small cell lung cancer | Mice | Not Specified | 28 days | ~50% | [1] |
| Dehydrocostus lactone | Glioblastoma | Nude Mice | 10 or 20 mg/kg/day (i.p.) | 14 days | Significant reduction | [2] |
| Costunolide & Dehydrocostus lactone (Combined) | Breast Cancer (MCF-7) | Xenografts | Not Specified | Not Specified | Synergistic anti-cancer effect | [1] |
Experimental Protocol: Glioblastoma Xenograft Model
This protocol is adapted from studies on Dehydrocostus lactone's effect on glioblastoma.[2]
1. Cell Culture:
- Culture U87 human glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase for implantation.
2. Animal Model:
- Use female athymic nude mice, 4-6 weeks old.
- Allow a one-week acclimatization period.
3. Tumor Cell Implantation:
- Resuspend U87 cells in sterile PBS to a final concentration of 1 x 10^7 cells per 100 µl.
- Subcutaneously inject 100 µl of the cell suspension into the left axillary fossa of each mouse.
4. Treatment Regimen:
- Allow tumors to grow for approximately two weeks.
- Randomly assign mice to treatment and control groups.
- Administer this compound (or Dehydrocostus lactone as a reference compound) intraperitoneally (i.p.) at desired doses (e.g., 10 and 20 mg/kg/day).
- Administer the vehicle (e.g., PBS) to the control group.
- Continue treatment for a predefined period (e.g., 14 days).
5. Monitoring and Endpoint:
- Monitor the body weight of the mice regularly to assess toxicity.[2]
- Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Length x Width^2) / 2.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
Workflow Diagram: Xenograft Efficacy Study
II. Anti-Inflammatory Activity Studies
This protocol is based on a carrageenan-induced pleurisy model in mice, which is a standard method for evaluating acute inflammation.[3]
Quantitative Data Summary
| Compound | Inflammatory Model | Animal Model | Dosage | Effect | Reference |
| Costunolide & Dehydrocostus lactone | Carrageenan-induced pleurisy | Mice | 15 mg/kg (i.p.) | Attenuated fluid accumulation, PMN infiltration, and TNF-α production | [3] |
Experimental Protocol: Carrageenan-Induced Pleurisy
1. Animal Model:
- Use male Swiss albino mice (or a similar strain).
- Allow a one-week acclimatization period.
2. Treatment:
- Administer this compound (or reference compounds like CE and DE) intraperitoneally at the desired dose (e.g., 15 mg/kg in 10% DMSO) one hour before the inflammatory insult.
- Administer the vehicle to the control group.
3. Induction of Pleurisy:
- Induce pleurisy by injecting 0.1 ml of 1% λ-carrageenan in saline into the pleural cavity of the mice.
4. Sample Collection:
- Four hours after the carrageenan injection, euthanize the mice.
- Collect the pleural exudate by washing the cavity with a known volume of saline containing heparin.
- Collect lung tissue for histological and immunohistochemical analysis.
5. Analysis:
- Measure the volume of the pleural exudate.
- Determine the total and differential leukocyte counts in the exudate using a hemocytometer.
- Measure inflammatory markers in the exudate or lung tissue homogenates (e.g., TNF-α) using ELISA.
- Perform histological analysis of lung tissue to assess polymorphonuclear (PMN) cell infiltration.
- Conduct immunohistochemistry to evaluate the expression of inflammatory mediators like ICAM-1, P-selectin, nitrotyrosine, and PAR.[3]
Signaling Pathway: NF-κB and STAT3 in Inflammation
Costunolide and Dehydrocostus lactone have been shown to down-regulate the activation of NF-κB and STAT3, key transcription factors in the inflammatory response.[3]
III. Pharmacokinetic Studies
This protocol outlines a basic pharmacokinetic study in rats to determine key parameters of this compound.
Quantitative Data Summary (for reference compounds)
| Compound | Animal Model | Administration | Cmax | Reference |
| Costunolide | Rats | Intravenous (i.v.) | 12.29 ± 1.47 µg/mL | [4] |
| Dehydrocostus lactone | Rats | Intravenous (i.v.) | 5.79 ± 0.13 µg/mL | [4] |
Experimental Protocol: Pharmacokinetic Analysis in Rats
1. Animal Model:
- Use male Sprague-Dawley rats.
- Cannulate the jugular vein for blood sampling.
- Allow for recovery after surgery.
2. Drug Administration:
- Administer this compound intravenously (i.v.) or orally (p.o.) at a specific dose.
3. Blood Sampling:
- Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
4. Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
- Develop and validate a sensitive analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of this compound in plasma.
- Analyze the plasma samples to determine the concentration of the compound at each time point.
6. Pharmacokinetic Parameter Calculation:
- Use pharmacokinetic software to calculate key parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach maximum concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
- Bioavailability (F%) (for oral administration)
Workflow Diagram: Pharmacokinetic Study
References
- 1. mdpi.com [mdpi.com]
- 2. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Costunolide and Dehydrocostuslactone, two natural sesquiterpene lactones, ameliorate the inflammatory process associated to experimental pleurisy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the pharmacokinetics and metabolism of costunolide and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Epoxy Costus Lactone for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of Epoxy Costus Lactone, a promising sesquiterpene lactone with therapeutic potential. The protocols outlined below are designed to facilitate consistent and reproducible results in both in vitro and in vivo preclinical models.
Introduction to this compound
This compound is a derivative of costunolide, a naturally occurring sesquiterpene lactone. The introduction of an epoxy group can alter the molecule's physicochemical properties and biological activity, potentially enhancing its therapeutic index. Like other sesquiterpene lactones, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its formulation and delivery in preclinical studies. Effective formulation is therefore critical to ensure adequate bioavailability and meaningful pharmacological evaluation.
Physicochemical Properties and Formulation Challenges
A summary of the key physicochemical properties of this compound and the associated formulation challenges is presented in Table 1.
| Property | Value/Characteristic | Formulation Challenge |
| Molecular Weight | ~248.32 g/mol (for mono-epoxidated costunolide) | Relatively small molecule, but lipophilicity dominates formulation strategy. |
| Aqueous Solubility | Poor | Difficulty in preparing aqueous solutions for in vitro and in vivo administration. Risk of precipitation upon dilution. |
| LogP | High (estimated > 3) | High lipophilicity leads to poor dissolution in aqueous media. |
| Stability | Susceptible to hydrolysis, especially in alkaline conditions.[1] | Formulation must be designed to protect the lactone ring from degradation. |
Formulation Strategies for Preclinical Studies
Given the lipophilic nature of this compound, several strategies can be employed to enhance its solubility and bioavailability for preclinical research.
Co-solvent Systems
For initial in vitro screening and early-stage in vivo studies, co-solvent systems are often the most straightforward approach.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for lipophilic compounds. However, its concentration should be minimized in cell-based assays (<0.5%) and in vivo studies due to potential toxicity.
-
Polyethylene Glycol 400 (PEG400): A biocompatible polymer that can significantly improve the solubility of poorly water-soluble drugs.
-
Ethanol: Can be used in combination with other solvents but must be used with caution in animal studies due to its pharmacological effects.
Surfactant-Based Formulations
Surfactants can be used to create micellar solutions or emulsions that encapsulate the lipophilic drug, improving its dispersion in aqueous media.
Recommended Surfactants:
-
Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used in preclinical formulations.
-
Cremophor® EL (Polyoxyl 35 castor oil): A potent solubilizing agent, but it can be associated with hypersensitivity reactions and should be used with appropriate controls.
Lipid-Based Formulations
For oral and parenteral administration, lipid-based formulations can enhance absorption and bioavailability.
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs within the membrane. Recent studies have shown success in formulating other sesquiterpene lactones in liposomes for improved stability and reduced toxicity.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Experimental Protocols
Preparation of a Co-solvent Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a dosing solution of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG400, sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Stock Solution Preparation (e.g., 20 mg/mL):
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely (e.g., 50 µL for 1 mg of compound). Vortex briefly.
-
-
Dosing Solution Preparation (e.g., 2 mg/mL):
-
To the stock solution, add PEG400 and vortex to mix.
-
Add Tween 80 and vortex until the solution is clear.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation.
-
The final vehicle composition (e.g., 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) should be optimized based on the required dose and tolerability in the animal model.
-
Always prepare a vehicle control group receiving the same formulation without the drug.
-
Cytotoxicity Assay (SRB Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (final DMSO concentration <0.5%). Include a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Western Blot Analysis of IKKβ and Akt Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysate from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IKKβ, anti-IKKβ, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
NF-κB Luciferase Reporter Assay
This protocol measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator.
-
After the desired stimulation time, lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound, like other sesquiterpene lactones, is proposed to inhibit the NF-κB signaling pathway. This is a critical pathway involved in inflammation and cancer progression. The primary target is believed to be the IκB kinase (IKK) complex, specifically the IKKβ subunit.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Preclinical Evaluation
The following workflow outlines the key steps in the preclinical assessment of this compound.
Caption: A typical preclinical evaluation workflow for this compound.
Data Summary
The following tables provide a template for summarizing quantitative data from preclinical studies of this compound.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 (Lung Cancer) | ||
| HeLa (Cervical Cancer) | ||
| MCF-7 (Breast Cancer) | ||
| Normal Fibroblasts |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Admin. | Tumor Volume Change (%) | Body Weight Change (%) |
| Vehicle Control | - | i.p. | ||
| This compound | 10 | i.p. | ||
| This compound | 25 | i.p. | ||
| Positive Control | i.p. |
By following these application notes and protocols, researchers can effectively formulate and evaluate this compound in preclinical settings, paving the way for its potential development as a novel therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking of Epoxy Costus Lactone with Target Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational docking of Epoxy Costus Lactone and related sesquiterpene lactones with key protein targets implicated in cancer and inflammation. Detailed protocols for molecular docking simulations are provided, along with an analysis of relevant signaling pathways.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer effects. Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This technique is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.
This document focuses on the computational docking of this compound and its structural analog, Dehydrocostus Lactone, with target proteins involved in key signaling pathways: Protein Kinase C (PKC) theta and iota, and proteins in the NF-κB, MAPK, and JAK-STAT pathways.
Data Presentation: Docking Scores
The following table summarizes previously reported docking scores for Dehydrocostus Lactone and its derivatives with Protein Kinase C (PKC) theta and iota. These values, presented as binding energy in kcal/mol, indicate the predicted affinity of the compound for the protein's binding site. More negative scores suggest stronger binding.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| Dehydrocostus Lactone | PKC theta | 1XJD | -5.34 | [1] |
| Dehydrocostus Lactone | PKC iota | 1ZRZ | Not Reported | |
| DHLC-3 (derivative) | PKC theta | 1XJD | -5.97 | [1] |
| DHLC-3 (derivative) | PKC iota | 1ZRZ | -5.88 | [1] |
| DHLC-4 (derivative) | PKC theta | 1XJD | -7.33 | [1] |
| DHLC-4 (derivative) | PKC iota | 1ZRZ | -6.22 | [1] |
Experimental Protocols: Computational Docking
This section outlines a general protocol for performing computational docking of sesquiterpene lactones with target proteins using AutoDock Vina and UCSF Chimera.
Ligand Preparation
The three-dimensional structure of the ligand is a critical input for docking.
-
Ligand Preparation using UCSF Chimera:
-
Open the ligand structure file in UCSF Chimera.
-
Add hydrogens to the structure by navigating to Tools > Structure Editing > AddH.
-
Assign partial charges using Tools > Structure Editing > Add Charge. Select the Gasteiger charge calculation method.
-
Save the prepared ligand in MOL2 format (File > Save Mol2).
-
Protein Preparation
The target protein structure must be cleaned and prepared for docking.
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Below are the PDB IDs for the target proteins discussed in this document:
-
Protein Preparation using UCSF Chimera:
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).
-
Add hydrogens to the protein, considering the appropriate protonation states of residues at physiological pH (Tools > Structure Editing > AddH).
-
Assign partial charges to the protein atoms (Tools > Structure Editing > Add Charge).
-
Save the prepared protein as a MOL2 file.
-
Molecular Docking with AutoDock Vina
-
Input File Preparation:
-
Convert the prepared ligand and protein MOL2 files to the PDBQT format required by AutoDock Vina. This can be done using AutoDockTools or scripts available with the software.
-
-
Defining the Search Space (Grid Box):
-
Identify the binding site of the protein. This can be the active site or an allosteric site. If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the grid box.
-
In UCSF Chimera, use the Tools > Surface/Binding Analysis > AutoDock Vina tool. This interface allows you to visually place and size a grid box around the binding site. Note the center coordinates and dimensions of the box.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and other docking parameters like exhaustiveness.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the docking results in UCSF Chimera or other molecular visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding pocket.
-
Signaling Pathways and Visualization
The following diagrams illustrate the signaling pathways modulated by sesquiterpene lactones like this compound.
Logical Workflow for Computational Docking
The following diagram outlines the general workflow for performing a computational docking study.
References
- 1. PRKCQ - Wikipedia [en.wikipedia.org]
- 2. (-)-Dehydrocostus lactone | C15H18O2 | CID 73174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
Application Notes and Protocols for the Analytical Standards of Epoxy Costus Lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Epoxy Costus Lactone, a significant sesquiterpene lactone. The methodologies outlined are based on established analytical techniques for closely related compounds, providing a robust framework for researchers in natural product chemistry, quality control, and drug discovery.
Introduction
This compound is a derivative of costus lactone, a class of sesquiterpenoids known for their diverse biological activities. Accurate and precise analytical methods are essential for the identification, quantification, and quality control of this compound in various matrices, including plant extracts and pharmaceutical formulations. These notes cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methodologies
HPLC coupled with a Diode Array Detector (DAD) is a reliable method for the quantification of this compound. The following protocol is adapted from validated methods for related sesquiterpene lactones like costunolide and dehydrocostus lactone.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters NOVAPAK HR C18, 300 x 3.9 mm i.d., 6 µm particle size).[1]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.[1]
-
-
Sample Preparation (for plant material):
-
Accurately weigh 500 mg of powdered plant material into a centrifuge tube.
-
Add 2.5 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 2500 rpm for 20 minutes.
-
Collect the supernatant. Repeat the extraction process three more times with fresh solvent.
-
Combine the supernatants and make up the volume to 10 mL with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[1]
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using HPLC-DAD.
For higher sensitivity and selectivity, especially in complex matrices like plasma, UPLC-MS/MS is the method of choice. The protocol is based on methods for similar sesquiterpene lactones.[3][4]
Experimental Protocol:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor-to-Product Ion Transition: This needs to be determined for this compound. For dehydrocostuslactone, a reference is m/z 231 -> 185.[3] A similar fragmentation pattern would be expected for the epoxy derivative.
-
Source Parameters: Optimized for the specific instrument.
-
-
Standard and Sample Preparation: Similar to HPLC, but with concentrations in the ng/mL range (e.g., 0.2 - 900 ng/mL).[3] For plasma samples, protein precipitation with acetonitrile is a common sample preparation step.[3]
Logical Flow for LC-MS/MS Method Development
References
- 1. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of costunolide and dehydrocostuslactone in rat plasma by ultraperformance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Epoxy Costus Lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of Epoxy Costus Lactone, a promising sesquiterpene lactone with potential applications in drug development and agriculture.[1] The synthesis involves the epoxidation of Dehydrocostus Lactone, a natural product readily available from the roots of Saussurea lappa.[2][3]
Overview of the Synthetic Pathway
The synthesis of this compound is a straightforward epoxidation reaction. The starting material, Dehydrocostus Lactone, possesses reactive exocyclic double bonds that are susceptible to oxidation. The most common and effective method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[2]
Key Transformation:
-
Starting Material: Dehydrocostus Lactone
-
Reaction: Epoxidation
-
Product: this compound
Experimental Protocols
Isolation of Dehydrocostus Lactone from Saussurea lappa
For large-scale production, it is often more economical to isolate the starting material from its natural source.
Protocol:
-
Extraction:
-
Grind dried roots of Saussurea lappa to a coarse powder.
-
Perform Soxhlet extraction with a suitable solvent such as petroleum ether or hexane.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane to isolate Dehydrocostus Lactone.
-
Monitor fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing the pure compound and evaporate the solvent.
-
Scale-Up Synthesis of this compound
This protocol is designed for a laboratory scale-up synthesis.
Materials:
-
Dehydrocostus Lactone
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA) (70-77% purity)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Large three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Ice bath
-
Large separatory funnel
-
Rotary evaporator
-
Chromatography column
Protocol:
-
Reaction Setup:
-
In a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve Dehydrocostus Lactone (100 g, 1 equivalent) in anhydrous dichloromethane (2 L).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
In a separate beaker, dissolve m-CPBA (1.2 equivalents, corrected for purity) in dichloromethane (1 L).
-
Slowly add the m-CPBA solution to the stirred solution of Dehydrocostus Lactone via the addition funnel over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by slowly adding a saturated solution of sodium bicarbonate (1 L).
-
Allow the mixture to warm to room temperature and continue stirring for 30 minutes.
-
Transfer the mixture to a large separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as a white solid.
-
Data Presentation
Table 1: Reagent Quantities for Scale-Up Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| Dehydrocostus Lactone | 230.32 | 1.0 | 100 g |
| m-CPBA (77%) | 172.57 | 1.2 | ~107 g |
| Dichloromethane | - | - | 3 L |
| Saturated NaHCO₃ | - | - | 3 L |
| Brine | - | - | 1 L |
| Anhydrous MgSO₄ | - | - | As needed |
Table 2: Typical Yield and Purity
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Physical Appearance | White crystalline solid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Context
This compound, as a sesquiterpene lactone, is part of a class of compounds known to interact with various cellular signaling pathways. A key pathway often implicated is the NF-κB signaling pathway, which is central to inflammation and cell survival. The α,β-unsaturated carbonyl moiety present in many sesquiterpene lactones is a reactive site that can alkylate nucleophilic residues in proteins, such as cysteine residues in IKK (IκB kinase), thereby inhibiting the NF-κB pathway.[4]
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Epoxy Costus Lactone Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Epoxy costus lactone and related sesquiterpene lactones from plant sources, primarily Saussurea costus (also known as Aucklandia lappa or Dolomiaea costus).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can be attributed to several factors:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. While methanol has been reported as an efficient solvent, studies have shown that aqueous ethanol (e.g., 50% ethanol) can be more effective for extracting sesquiterpene lactones like costunolide and dehydrocostus lactone, the precursors to epoxy derivatives.[1] Acetone has been noted to have lower extraction efficiency.[1]
-
Inefficient Extraction Method: Traditional methods like maceration can be time-consuming and less efficient.[1] Modern techniques such as ultrasound-assisted extraction (UAE) can significantly improve yields by disrupting plant cell walls, leading to better solvent penetration.[2]
-
Degradation of the Target Compound: Sesquiterpene lactones can be sensitive to heat and pH.[1] Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation.[1] Additionally, these compounds can be unstable under alkaline (basic) conditions.[3]
-
Poor Quality of Plant Material: The concentration of sesquiterpene lactones can vary based on the plant's origin, genotype, and storage conditions.[1] Furthermore, powdered plant material can show significant degradation over time; a loss of approximately 20% of total sesquiterpenes has been observed 15-20 days after powdering.[1][4] It is advisable to use freshly powdered material for extraction.[4]
Q2: I'm observing degradation of my target compound during extraction. How can I prevent this?
A2: To minimize degradation:
-
Avoid High Temperatures: Opt for extraction methods that do not require high heat, such as ultrasound-assisted extraction (UAE) or maceration at room temperature.[2] While Soxhlet extraction can be faster than simple maceration, the heat applied can degrade thermally unstable compounds.[1]
-
Control pH: Avoid using basic solvents or exposing the extract to alkaline conditions, as sesquiterpene lactones are known to be susceptible to degradation under these conditions.[3]
-
Limit Extraction Time: Prolonged extraction times can increase the risk of degradation. UAE offers the advantage of shorter extraction times compared to traditional methods.[2]
-
Use Fresh Materials: As mentioned, the stability of sesquiterpene lactones decreases after the plant material is ground. Using freshly powdered roots can help ensure the integrity of the target compounds.[1][4]
Q3: My extract contains a high level of impurities. How can I improve the selectivity of my extraction?
A3: Improving selectivity involves targeting the physicochemical properties of this compound:
-
Solvent Optimization: Experiment with different solvent systems. A mixture of petroleum ether and ethyl acetate has been used for the chromatographic separation of dehydrocostus lactone, a related compound.[5] The choice of solvent will determine which compounds are co-extracted.
-
Advanced Extraction Techniques: Supercritical fluid extraction (SFE) with CO2 is a highly selective method that can yield cleaner extracts.[6] The selectivity can be tuned by modifying pressure and temperature.
-
Post-Extraction Purification: A multi-step purification process is often necessary. This can include liquid-liquid partitioning followed by chromatographic techniques like column chromatography or high-speed counter-current chromatography (HSCCC) to isolate the target compounds with high purity.[5][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, specifically 11,13-epoxydehydrocostuslactone, is a sesquiterpene lactone that has been isolated from the roots of Saussurea lappa.[8] It is an epoxy derivative of dehydrocostus lactone, another major bioactive compound found in the plant.[5]
Q2: What is the recommended starting material for extraction?
A2: The dried roots of Saussurea costus are the primary source for extracting this compound and its precursors.[9] It is recommended to use freshly powdered roots to minimize the degradation of the target compounds.[1][4]
Q3: Which extraction solvent is best for this compound?
A3: While specific data for this compound is limited, studies on its precursors, costunolide and dehydrocostus lactone, provide strong guidance. Aqueous ethanol has been identified as a highly effective and environmentally friendly solvent system.[1] Methanol has also been shown to be efficient.[1] The optimal choice may depend on the subsequent purification steps.
Q4: What are the advantages of using ultrasound-assisted extraction (UAE)?
A4: UAE offers several advantages over conventional methods:
-
Higher Efficiency: It generally results in higher yields of sesquiterpene lactones.[2]
-
Reduced Extraction Time: The process is significantly faster than methods like maceration.[2]
-
Lower Temperatures: UAE can be performed at room temperature, which is beneficial for thermally unstable compounds.[2]
-
Reduced Solvent Consumption: The increased efficiency often translates to using smaller volumes of solvent.[1]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC/MS-MS) are the preferred methods for quantifying sesquiterpene lactones.[1][3] These techniques offer high sensitivity and specificity, allowing for accurate determination of the concentration of the target compounds in complex mixtures.[1]
Data Presentation: Solvent and Method Comparison
Table 1: Comparison of Extraction Solvents for Sesquiterpene Lactones from Dolomiaea costus
| Solvent System | Relative Extraction Efficiency | Notes |
| 50% Ethanol | Highest | Identified as the most effective solvent system.[1] |
| Absolute Ethanol | High | Less effective than 50% ethanol but better than methanol.[1] |
| Methanol | Moderate to High | More efficient than acetone, chloroform, hexane, and ethyl acetate in some studies.[1] |
| Water | Low | Least efficient on its own but improves efficiency when mixed with ethanol.[1] |
| Acetone | Lowest | Showed the lowest extraction efficiency among the tested organic solvents.[1] |
Table 2: Overview of Different Extraction Methods
| Extraction Method | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | High efficiency, short time, reduced solvent use, suitable for thermolabile compounds.[1][2] | Requires specialized equipment. |
| Soxhlet Extraction | Faster than maceration, can be exhaustive. | High temperatures can cause degradation of sensitive compounds.[1] |
| Maceration | Simple, requires minimal equipment. | Time-consuming, may result in lower yields.[1] |
| Supercritical Fluid Extraction (SFE) | High selectivity, yields clean extracts, environmentally friendly.[6] | High initial equipment cost. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones
This protocol is based on a method developed for the high-throughput extraction of costunolide and dehydrocostus lactone.[1]
-
Sample Preparation: Weigh 10 mg of finely powdered Dolomiaea costus root into a 1.5 mL centrifuge tube.
-
Solvent Addition: Add 1 mL of 50% ethanol to the tube.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for a predetermined optimal time (e.g., 5-30 minutes).
-
Centrifugation: Centrifuge the sample at 13,000 RPM for 10 minutes to separate the solid residue from the liquid extract.
-
Sample Dilution and Filtration: Take a 1 µL aliquot of the supernatant and dilute it to a final volume of 1 mL with the mobile phase used for analysis.
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter before analysis by UPLC/MS-MS or HPLC.[1]
Protocol 2: Maceration-Based Solvent Extraction
This protocol is a conventional method for extracting sesquiterpene lactones.
-
Sample Preparation: Weigh 500 mg of finely powdered Saussurea lappa roots into a 15 mL centrifuge tube.
-
Solvent Addition: Add 2.5 mL of the chosen extraction solvent (e.g., methanol).
-
Sonication (Optional Enhancement): Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge for 20 minutes at 2500 rpm.
-
Supernatant Collection: Carefully collect the supernatant in a 10 mL volumetric flask.
-
Repeat Extraction: Add another 2.5 mL of the solvent to the residue and repeat the process three more times, collecting the supernatant in the same volumetric flask.
-
Final Volume Adjustment: Make up the volume to 10 mL in the volumetric flask with the extraction solvent.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Low Extraction Yield.
References
- 1. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Supercritical Carbon Dioxide Extraction of Saussurea costus Oil and Its Antimicrobial, Antioxidant, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Epoxy Costus Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Epoxy costus lactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main challenges in the synthesis of this compound, particularly through the epoxidation of dehydrocostus lactone, revolve around controlling selectivity and ensuring product stability. Key issues include:
-
Regioselectivity: Dehydrocostus lactone possesses multiple double bonds. Controlling which double bond is epoxidized is a significant challenge.
-
Stereoselectivity: The formation of the desired epoxide stereoisomer is crucial and can be influenced by the directing effects of existing functional groups and the steric hindrance of the reagent.
-
Product Stability: The resulting epoxide can be sensitive to acidic conditions, which may be present from the epoxidizing agent's byproduct (e.g., m-chlorobenzoic acid from m-CPBA), leading to undesired rearrangements.[1][2]
-
Purification: Separating the desired this compound from reaction byproducts, unreacted starting material, and potential stereoisomers can be complex.
Q2: Which epoxidation reagent is most commonly used for the synthesis of this compound, and what are the alternatives?
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes, including sesquiterpene lactones like dehydrocostus lactone, due to its reactivity and ease of handling.[3][4] Alternative reagents that can be considered include:
-
Peracetic acid[5]
-
Hydrogen peroxide, often in the presence of a catalyst[6][7]
-
Dimethyl dioxirane (DMDO)
The choice of reagent can influence the reaction's selectivity and yield.
Q3: How can I control the regioselectivity of the epoxidation of dehydrocostus lactone?
The regioselectivity of epoxidation is primarily governed by the electronic properties of the double bonds. The more electron-rich (i.e., more substituted) double bond is generally more nucleophilic and will react faster with electrophilic epoxidizing agents like m-CPBA. In the case of dehydrocostus lactone, the endocyclic double bonds are more substituted than the exocyclic α-methylene-γ-lactone double bond, and thus, are preferentially epoxidized.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the epoxidizing agent. Ensure the reagent is not expired or degraded. |
| Degradation of Product | The epoxide may be sensitive to the acidic byproduct of the reaction (e.g., m-chlorobenzoic acid). Incorporate a buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), in the reaction mixture to neutralize the acid as it forms.[1] |
| Suboptimal Reaction Temperature | Epoxidation reactions are often carried out at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions. If the yield is low at room temperature, try performing the reaction at a lower temperature. |
| Reagent Purity | Ensure the purity of the starting dehydrocostus lactone and the epoxidizing agent. Impurities can interfere with the reaction. |
Problem 2: Formation of Multiple Products (Observed on TLC)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lack of Regioselectivity | As mentioned, the most electron-rich double bond should react preferentially. If multiple epoxides are forming, consider using a more selective epoxidizing agent or modifying the reaction conditions (e.g., lower temperature). |
| Formation of Diastereomers | The epoxidizing agent can attack from different faces of the double bond, leading to diastereomers. The stereochemical outcome is often influenced by steric hindrance. Using a bulkier epoxidizing agent might enhance selectivity for the less hindered face. |
| Acid-Catalyzed Rearrangement | The initial epoxide product may rearrange under acidic conditions to form other products.[1][2] Neutralize the reaction mixture during workup promptly and avoid prolonged exposure to acidic conditions. Using buffered conditions during the reaction can also prevent this. |
| Over-oxidation | If the starting material has multiple double bonds, over-oxidation to form di-epoxides can occur. Use a stoichiometric amount of the epoxidizing agent and monitor the reaction closely by TLC. |
Problem 3: Difficulty in Purifying the this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution with Carboxylic Acid Byproduct | The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can be difficult to separate from the product by column chromatography alone. Perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove the acidic byproduct.[3][8] |
| Co-elution of Stereoisomers | The separation of diastereomers can be challenging. Optimize your column chromatography conditions by trying different solvent systems (e.g., various ratios of hexane and ethyl acetate) or using a different stationary phase. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations. |
| Product Degradation on Silica Gel | If the epoxide is sensitive, it may degrade on acidic silica gel. You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. |
Experimental Protocols
General Protocol for Epoxidation of Dehydrocostus Lactone with m-CPBA
This is a generalized procedure based on common practices for the epoxidation of sesquiterpene lactones. Optimization may be required.
-
Dissolution: Dissolve dehydrocostus lactone in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over 5-10 minutes. If the epoxide is known to be acid-sensitive, add an equivalent amount of a solid buffer like sodium bicarbonate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase for sesquiterpene lactones is a mixture of hexane and ethyl acetate. Visualize the spots using a UV lamp and/or a suitable staining agent (e.g., potassium permanganate).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the excess m-CPBA by adding a reducing agent. A common quenching agent is a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3] Stir vigorously for 10-15 minutes.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. Repeat this wash 2-3 times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
Data Presentation
Table 1: Comparison of Epoxidation Reagents for Sesquiterpene Lactones (Illustrative)
| Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| m-CPBA | Nobilin | DCM | RT | 2 | 85 | Formation of multiple epoxide isomers.[8] |
| Peracetic Acid | Tourneforin | CHCl₃ | RT | 72 | 43 | Crystalline product obtained.[5] |
| H₂O₂ / Catalyst | Various Alkenes | Various | Various | Various | High | Green oxidant, but requires catalyst optimization.[7] |
| DMDO | Various Alkenes | Acetone/Water | RT | <1 | High | Mild and effective for electron-rich and poor alkenes. |
Note: Data is compiled from syntheses of related sesquiterpene lactones and general epoxidation literature. Yields and conditions for this compound may vary.
Visualizations
Caption: Experimental workflow for the epoxidation of dehydrocostus lactone.
Caption: Troubleshooting logic for challenges in this compound synthesis.
References
- 1. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. chemicalforums.com [chemicalforums.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Issues of Epoxy Costus Lactone in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Epoxy costus lactone. The following information is based on established methods for enhancing the solubility of hydrophobic compounds, including structurally similar sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
This compound, like other sesquiterpene lactones such as costunolide and dehydrocostus lactone, possesses a chemical structure with significant hydrophobic regions.[1][2] This molecular structure limits its ability to form favorable interactions with polar water molecules, leading to poor solubility in aqueous solutions.
Q2: What are the common consequences of poor aqueous solubility for my experiments?
Poor solubility can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound during experimental assays, leading to inaccurate and irreproducible results.
-
Low bioavailability in in-vivo studies, limiting the therapeutic potential.[3][4]
-
Challenges in formulation development for drug delivery applications.[5]
Q3: What are the primary strategies to improve the solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common approaches include:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent to increase solubility.[6][7][8]
-
Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.[3][4][9][10][11]
-
Nanoparticle Formulations: Encapsulating the compound within polymeric nanoparticles to improve its dispersion and dissolution in aqueous media.[5][12]
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my stock solution.
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.
Solutions:
-
Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before further dilution in aqueous media.[13][14] Be mindful of the final concentration of the organic solvent in your experiment, as it may have its own biological effects.
-
Protocol: Dissolve this compound in 100% DMSO to create a high-concentration stock. For working solutions, dilute the stock solution in your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent-induced artifacts.[15]
-
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[] However, the structure of this compound suggests it is a neutral molecule, so pH adjustment may have a limited effect.
Issue 2: I am observing low efficacy or high variability in my cell-based assays.
Possible Cause: Poor solubility is leading to an inconsistent concentration of the active compound in the cell culture medium.
Solutions:
-
Cyclodextrin Inclusion Complexes: The formation of inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility of hydrophobic drugs.[3][4][9] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[4]
-
Experimental Workflow for Cyclodextrin Complexation:
-
-
Nanoparticle Formulation: Encapsulating this compound in polymeric nanoparticles can improve its bioavailability and sustained release in aqueous environments. [5][12][17]
-
Experimental Workflow for Nanoprecipitation:
Caption: General workflow for encapsulating a hydrophobic drug via nanoprecipitation.
-
Issue 3: How do I choose the best solubilization method for my application?
The choice of method depends on the specific requirements of your experiment.
-
For in-vitro assays: Co-solvents and cyclodextrin complexes are often sufficient and relatively straightforward to prepare.
-
For in-vivo studies: Nanoparticle formulations and cyclodextrin complexes are generally preferred as they can improve bioavailability and reduce potential toxicity associated with high concentrations of organic co-solvents. [3][4][17] Troubleshooting Logic:
Caption: Decision tree for selecting a solubilization strategy.
Data at a Glance
The following table summarizes the solubility of structurally similar sesquiterpene lactones in different solvent systems. While specific data for this compound is not available, these values provide a useful reference.
| Compound | Solvent System | Solubility | Reference |
| Dehydrocostus lactone | DMSO | ~2 mg/mL | [13] |
| Dehydrocostus lactone | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [13] |
| Costunolide | DMSO | ~0.1 mg/mL | [14] |
| Costunolide | Dimethyl formamide (DMF) | ~1.6 mg/mL | [14] |
| Costunolide | 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [14] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Co-evaporation
This method is widely used for preparing solid inclusion complexes that can be easily reconstituted in aqueous media. [11] Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve this compound in a minimal amount of the organic solvent.
-
In a separate container, dissolve the cyclodextrin in the aqueous buffer. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point. [18]3. Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Remove the organic solvent using a rotary evaporator.
-
Freeze the resulting aqueous solution and then lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
The powdered complex can be stored and reconstituted in the desired aqueous medium for experiments.
Protocol 2: Nanoparticle Formulation by Nanoprecipitation
This technique is suitable for encapsulating hydrophobic drugs into polymeric nanoparticles. [5][12] Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous solution containing a surfactant (e.g., Tween 80, Pluronic F-68) [12]* Magnetic stirrer
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Prepare the aqueous phase containing the surfactant.
-
Add the organic solution dropwise into the aqueous phase under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles. [12]5. Continue stirring to allow for the evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
References
- 1. Anticancer potential of synthetic costunolide and dehydrocostus lactone derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. eijppr.com [eijppr.com]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. worldscientific.com [worldscientific.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 17. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Stability testing of Epoxy costus lactone under different conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Epoxy costus lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a derivative of dehydrocostus lactone, a naturally occurring sesquiterpene lactone. The introduction of an epoxy group can significantly alter the molecule's biological activity and physicochemical properties. Stability testing is crucial to ensure the identity, purity, and potency of the compound throughout its shelf life and to identify potential degradation products that could affect its efficacy or safety.
Q2: What are the typical stress conditions used for forced degradation studies of this compound?
Forced degradation studies for this compound typically involve exposure to a range of stress conditions as recommended by ICH guidelines. These include:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) to assess susceptibility to degradation in low pH environments.
-
Alkaline Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) to evaluate stability in high pH environments. The lactone ring is particularly susceptible to alkaline hydrolysis.
-
Oxidative Degradation: Exposure to oxidizing agents (e.g., 3-30% H₂O₂) to investigate the impact of oxidative stress. The epoxide ring may be susceptible to oxidation.
-
Thermal Degradation: Heating the solid or solution form of the compound at elevated temperatures (e.g., 60-80°C) to assess its thermal stability.
-
Photostability: Exposing the compound to UV and visible light to determine its sensitivity to photodegradation.
Q3: What are the common degradation pathways for this compound?
Based on the structure of sesquiterpene lactones and epoxides, the following degradation pathways are plausible:
-
Hydrolysis: The lactone ring can undergo hydrolysis under both acidic and basic conditions, leading to the formation of a hydroxy carboxylic acid.
-
Epoxide Ring Opening: The epoxy ring can open under acidic or nucleophilic conditions, leading to the formation of diols or other adducts.
-
Rearrangements: Acid-catalyzed rearrangements of the sesquiterpene skeleton can occur.
-
Oxidation: Further oxidation of the molecule is possible, especially at allylic positions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed under alkaline conditions. | The lactone ring is inherently unstable in basic solutions. | - Use a lower concentration of the base (e.g., 0.01 M NaOH).- Reduce the exposure time.- Conduct the experiment at a lower temperature. |
| Multiple, unidentified peaks in the chromatogram after oxidative stress. | The molecule may be susceptible to complex oxidative degradation, leading to numerous products. The analytical method may not be specific enough. | - Use a lower concentration of the oxidizing agent.- Employ a gradient elution method in your HPLC/UPLC to improve peak separation.- Utilize mass spectrometry (MS) to identify the mass of the degradation products. |
| Inconsistent results in photostability studies. | The light source intensity or wavelength may not be consistent. The sample container may not be appropriate. | - Use a calibrated photostability chamber that conforms to ICH Q1B guidelines.- Use quartz cuvettes or other UV-transparent containers for solution studies.- Ensure consistent sample positioning and exposure duration. |
| No degradation observed under thermal stress. | The compound may be thermally stable under the tested conditions. | - Increase the temperature or prolong the exposure time.- Perform the study in both solid and solution states, as stability can differ. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry, mobile phase composition, or pH. | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH.- Adjust the flow rate and column temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the mixture at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS method.
Protocol 2: Analytical Method - Stability-Indicating UPLC-MS
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+)
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | No. of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | 15.2% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 h | 25 | 85.7% | 1 |
| Oxidative | 6% H₂O₂ | 8 h | 25 | 32.5% | 3 |
| Thermal (Solid) | - | 48 h | 80 | 5.1% | 1 |
| Thermal (Solution) | Water | 48 h | 80 | 12.8% | 2 |
| Photolytic (Solid) | ICH Option 1 | - | 25 | 8.9% | 1 |
| Photolytic (Solution) | ICH Option 1 | - | 25 | 25.4% | 3 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
Technical Support Center: Troubleshooting Poor Reproducibility in Epoxy Costus Lactone Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reproducibility in bioassays involving Epoxy costus lactone. The information provided is primarily based on studies of closely related sesquiterpene lactones, such as dehydrocostus lactone and costunolide, due to the limited availability of specific data on this compound. It is presumed that their biological activities and experimental considerations are similar.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
A1: Poor reproducibility in IC50 values for lipophilic and potentially reactive compounds like this compound can stem from several factors:
-
Compound Stability and Solubility: this compound, like other sesquiterpene lactones, may be unstable in aqueous cell culture media, especially at physiological pH and temperature.[1] The epoxy group can be susceptible to hydrolysis. Additionally, poor solubility can lead to precipitation and inconsistent effective concentrations.
-
Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact experimental outcomes.[2] Using cells at a consistent confluency and within a defined passage number range is crucial.
-
Inconsistent Reagent Preparation: Errors in serial dilutions of the compound stock, inconsistencies in media preparation, or variability in serum batches can all contribute to data scatter.
-
Assay Protocol Deviations: Minor deviations in incubation times, temperature, or cell handling can lead to significant differences in results.[3]
-
Plasticware Adsorption: Lipophilic compounds can adsorb to plastic surfaces of plates and pipette tips, reducing the actual concentration exposed to the cells.
Q2: I am observing high background or false positives in my NF-κB reporter assay. What could be the reason?
A2: High background or false positives in NF-κB reporter assays with this compound can be due to:
-
Compound Reactivity: The α,β-unsaturated carbonyl moiety present in many sesquiterpene lactones is a Michael acceptor and can react non-specifically with cellular nucleophiles, including proteins in the signaling pathway, leading to off-target effects.[4]
-
Cell Stress: High concentrations of the compound or solvent (DMSO) can induce cellular stress, leading to non-specific activation of stress-related pathways, including NF-κB.
-
Luciferase Inhibition/Activation: The compound might directly interfere with the luciferase enzyme, either inhibiting or enhancing its activity, leading to misleading results.
Q3: My apoptosis assay results are inconsistent. What should I check?
A3: Inconsistent apoptosis assay results can be attributed to:
-
Timing of Analysis: The kinetics of apoptosis can vary. It is essential to perform time-course experiments to determine the optimal endpoint for measuring apoptosis after treatment with this compound.
-
Cell Density: Cell density can influence the cellular response to apoptotic stimuli. Ensure consistent cell seeding density across experiments.
-
Distinguishing Apoptosis from Necrosis: It is crucial to use a dual-staining method, such as Annexin V and a viability dye (e.g., Propidium Iodide), to differentiate between early apoptotic, late apoptotic, and necrotic cells.[3]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB)
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect wells for precipitation after adding the compound. Prepare a fresh, clear stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent. | Undissolved compound leads to an inaccurate and inconsistent effective concentration. |
| Compound Instability | Minimize the pre-incubation time of the compound in the culture medium before adding it to the cells. Prepare fresh dilutions for each experiment. | Epoxy-containing sesquiterpene lactones can degrade in aqueous solutions, reducing their activity over time. |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers per well. Allow cells to adhere and stabilize for 24 hours before adding the compound. | Variations in starting cell number will directly impact the final readout of viability assays. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | Evaporation from the outer wells can concentrate the compound and affect cell growth, leading to skewed results.[5] |
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays (e.g., NF-κB Reporter)
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific NF-κB Activation | Run a control experiment with a structurally related compound lacking the reactive α,β-unsaturated carbonyl moiety, if available. Also, test the compound in the absence of an inflammatory stimulus (e.g., LPS or TNF-α) to check for direct activation. | This helps to distinguish between specific inhibition of the inflammatory pathway and non-specific effects due to compound reactivity or cytotoxicity. |
| Interference with Reporter Gene | Perform a counterscreen to test for direct inhibition or activation of the luciferase enzyme by this compound. | This will rule out false positives or negatives due to direct interaction with the reporter protein. |
| Variable Inflammatory Stimulus | Ensure the inflammatory stimulus (e.g., LPS, TNF-α) is from a consistent lot and is used at a concentration that gives a robust but not maximal response (e.g., EC80). | High variability in the stimulus will lead to high variability in the measured response. |
Issue 3: Inconsistent Apoptosis Assay Results
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Gating in Flow Cytometry | Use unstained and single-stained controls to set up proper compensation and gates for flow cytometry analysis. | Incorrect gating can lead to misinterpretation of apoptotic and necrotic cell populations. |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to identify the optimal concentration of this compound for inducing apoptosis without causing excessive necrosis. | High concentrations may lead to rapid cell death through necrosis, which can confound apoptosis measurements. |
| Variability in Staining Protocol | Adhere strictly to the incubation times and temperatures specified in the Annexin V and PI staining protocol.[3][6] | Under- or over-incubation can lead to incomplete staining or increased background, respectively. |
Quantitative Data Summary
Disclaimer: The following data are for dehydrocostus lactone and costunolide, which are structurally related to this compound. These values should be considered as a reference, and the activity of this compound should be experimentally determined.
Table 1: Cytotoxicity of Dehydrocostus Lactone and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dehydrocostus lactone | HCC70 (Breast Cancer) | MTT | 1.11 | [7] |
| Dehydrocostus lactone | MCF-7 (Breast Cancer) | MTT | 24.70 | [7] |
| Dehydrocostus lactone | MCF-12A (Non-tumorigenic) | MTT | 0.07 | [7] |
| 13-dimethylamino-DHL | MCF-7 (Breast Cancer) | MTT | 0.07 | [7] |
| 13-diethylamino-DHL | MCF-7 (Breast Cancer) | MTT | 0.07 | [7] |
| 13-ethylenediamine-DHL | MCF-7 (Breast Cancer) | MTT | 4.24 | [7] |
| Dehydrocostus lactone | A549 (Lung Cancer) | MTT | 6.3 | [4] |
| Dehydrocostus lactone | Hep G2 (Liver Cancer) | MTT | 3.5 | [4] |
| Dehydrocostus lactone | MDA-MB-231 (Breast Cancer) | MTT | N/A (Strong cytotoxicity) | [4] |
Table 2: Apoptosis Induction by Costunolide
| Cell Line | Treatment | Effect | Reference |
| A431 (Skin Cancer) | 0.8 µM Costunolide for 48h | Increased Annexin V+/PI- and Annexin V+/PI+ cells | [8] |
| A431 (Skin Cancer) | 0.8 µM Costunolide for 48h | Increased TUNEL positive cells | [8] |
| U2OS (Osteosarcoma) | Costunolide | Induced apoptosis via ROS-mediated ER stress and JNK pathway | |
| U2OS (Osteosarcoma) | Costunolide | Loss of mitochondrial membrane potential, decreased Bcl-2/Bax ratio, cytochrome c release, and caspase activation |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This protocol is adapted for screening for inhibitors of LPS-induced NF-κB activation.
-
Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in serum-free medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Compound Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to total protein concentration. Calculate the percentage of inhibition relative to the LPS-stimulated control.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound for the predetermined optimal time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained and single-stained controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
A logical workflow for troubleshooting poor reproducibility in bioassays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent Development of Functional Bio-Based Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side-products in Epoxy costus lactone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Epoxy costus lactone. Our aim is to help you minimize side-products and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during the epoxidation of precursors like costus lactone or dehydrocostus lactone.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase the equivalents of the oxidizing agent (e.g., m-CPBA) to 1.2-1.5 equivalents. - Extend the reaction time and monitor progress using TLC or LC-MS. - Ensure the reaction temperature is optimal for the chosen reagent (e.g., 0 °C to room temperature for m-CPBA). |
| Degradation of the product. | - If using a peroxyacid like m-CPBA, acidic byproducts can cause epoxide ring-opening. Neutralize the reaction mixture during workup with a mild base like sodium bicarbonate. - Avoid prolonged exposure to acidic conditions during purification. | |
| Formation of Diastereomers | Lack of stereoselectivity in the epoxidation. | - The choice of oxidizing agent can influence diastereoselectivity. Consider screening different reagents (e.g., m-CPBA, dimethyldioxirane generated from Oxone®, or vanadium-based catalysts) to find the optimal one for your specific substrate. - Steric hindrance from bulky protecting groups on the substrate can direct the epoxidation to a specific face of the double bond. |
| Presence of Unreacted Starting Material | Insufficient oxidizing agent or reaction time. | - Increase the stoichiometry of the oxidizing agent. - Monitor the reaction closely and allow it to proceed until the starting material is consumed. |
| Formation of a Polar Byproduct (m-CPBA reaction) | m-Chlorobenzoic acid is a byproduct of m-CPBA oxidation. | - During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct. - m-Chlorobenzoic acid is highly polar and can often be separated from the desired product by flash column chromatography.[1] |
| Formation of Rearrangement Products (e.g., furanoheliangolides) | Acid-catalyzed rearrangement of the epoxide.[2] | - Maintain neutral or slightly basic conditions during the reaction and workup. - Use a buffered epoxidation system if necessary. - Avoid strong Lewis or Brønsted acids. |
| Formation of Over-oxidized Products (e.g., diepoxides) | Use of a large excess of the oxidizing agent. | - Carefully control the stoichiometry of the oxidizing agent. Use of 1.0-1.2 equivalents is often sufficient for mono-epoxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
A1: The most common side-products depend on the starting material and the epoxidation conditions. When using dehydrocostus lactone as a precursor and m-CPBA as the oxidizing agent, potential side-products include:
-
Diastereomers of the desired epoxide.
-
m-Chlorobenzoic acid , a byproduct of the m-CPBA reagent.[1]
-
Acid-catalyzed rearrangement products , such as furanoheliangolides, if acidic conditions are present.[2]
-
Over-oxidized products like diepoxides if an excess of the oxidizing agent is used.[3]
-
Ring-opened diols if the epoxide is exposed to aqueous acid during workup.
Q2: How can I improve the stereoselectivity of the epoxidation?
A2: Improving stereoselectivity often involves modifying the reaction conditions or the substrate itself:
-
Reagent Choice: Different epoxidizing agents can exhibit different levels of stereoselectivity. For instance, metal-catalyzed epoxidations (e.g., with vanadium or titanium catalysts) can offer higher selectivity compared to peroxyacid methods.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome. It is advisable to screen a variety of solvents.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.
-
Substrate Control: The inherent stereochemistry of the costus lactone backbone will influence the facial selectivity of the epoxidation due to steric hindrance.
Q3: What is the best method to purify this compound?
A3: Purification is typically achieved through chromatographic methods:
-
Flash Column Chromatography: This is the most common method for purifying this compound from unreacted starting material, the m-chlorobenzoic acid byproduct, and other side-products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes or petroleum ether is often effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC can be employed.
Q4: Can I use a different oxidizing agent instead of m-CPBA?
A4: Yes, several other oxidizing agents can be used for the epoxidation of costus lactone derivatives:
-
Dimethyldioxirane (DMDO): Generated in situ from Oxone® (potassium peroxymonosulfate) and acetone, DMDO is a neutral and effective epoxidizing agent that can sometimes offer different selectivity compared to m-CPBA.[4]
-
Peroxyacetic acid: Another common peroxyacid that can be used for epoxidation.
-
Vanadium-catalyzed epoxidation: Catalytic systems, such as those based on vanadium acetylacetonate with tert-butyl hydroperoxide (TBHP), can provide high stereoselectivity.
Experimental Protocols
Protocol 1: Epoxidation of Dehydrocostus Lactone using m-CPBA
This protocol provides a general procedure for the epoxidation of dehydrocostus lactone. Optimization of stoichiometry, reaction time, and temperature may be necessary.
Materials:
-
Dehydrocostus lactone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve dehydrocostus lactone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the solution of dehydrocostus lactone over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of Epoxy costus lactone from plant extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Epoxy Costus Lactone from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a type of sesquiterpene lactone, a class of bioactive secondary metabolites found in various plants, notably in the Asteraceae family. A specific example, 11,13-epoxydehydrocostuslactone, has been isolated from Saussurea lappa (Costus root)[1]. The purification is challenging due to several factors:
-
Low Abundance: It is often present in smaller quantities compared to its precursors, dehydrocostus lactone and costunolide.
-
Structural Similarity: It shares a very similar chemical structure with other co-extracted sesquiterpene lactones, making chromatographic separation difficult.
-
Epoxide Ring Instability: The epoxy group is susceptible to ring-opening under acidic or basic conditions, and potentially with certain solvents or high temperatures, leading to the formation of degradation products.
-
General Instability: Sesquiterpene lactones can degrade over time, especially after the plant material is powdered. A loss of about 20% of total sesquiterpenes has been observed 15-20 days after powdering the herbal material[2].
Q2: Which plant species are known to contain Epoxy Costus Lactones or their precursors?
A2: Epoxy dehydrocostus lactones have been isolated from the petrol extract of powdered Costus roots (Saussurea lappa)[1]. Its precursors, dehydrocostus lactone and costunolide, are predominantly sourced from Saussurea lappa (also known as Aucklandia lappa or Dolomiaea costus)[2][3][4][5][6]. Dehydrocostus lactone has also been isolated from Saussurea obvallata, Magnolia sieboldii, and Laurus novocanariensis[7]. Researchers looking for this compound should start with plant sources rich in dehydrocostus lactone.
Q3: What analytical methods are suitable for quantifying this compound?
A3: While specific methods for this compound are not widely published, the techniques used for its precursors are highly applicable. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS/MS) are the most common and effective methods.
-
HPLC-DAD: A validated HPLC-DAD method has been successfully used for the simultaneous quantification of costunolide and dehydrocostus lactone[6][8].
-
UPLC/MS/MS: This method offers high sensitivity and low detection limits for quantifying sesquiterpene lactones in plant extracts[5]. Given the potential for co-elution with similar compounds, UPLC/MS/MS is likely the superior method for specifically identifying and quantifying the epoxy derivative.
Q4: How stable is this compound during storage and processing?
A4: The stability of the epoxy ring is a primary concern. Based on the stability of its precursors, this compound is likely susceptible to degradation under alkaline (basic) conditions[6]. High temperatures used in methods like Soxhlet extraction can also degrade bioactive compounds[5]. For storage, it is recommended to use fresh powdered material, as sesquiterpene content can decrease significantly over time[2]. Extracts should be analyzed as quickly as possible after preparation to ensure accuracy[5].
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Problem 1: Low Yield of Target Compound
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Initial Extraction | Use an optimized extraction method. Ultrasonic-assisted extraction with aqueous ethanol has been shown to be efficient for related sesquiterpene lactones. Avoid prolonged heating which can cause degradation[5]. |
| Degradation During Purification | The epoxy ring may be sensitive to pH. Ensure all solvents and silica gel used for chromatography are neutral. Avoid using acidic or basic modifiers in the mobile phase unless their effect on stability has been tested. Costunolide and dehydrocostus lactone are known to be unstable in alkaline conditions[6]. |
| Loss During Solvent Removal | Use rotary evaporation at a low temperature (e.g., < 40°C) to remove solvents. High temperatures can lead to degradation. |
| Suboptimal Chromatography Conditions | The polarity of this compound is likely very similar to dehydrocostus lactone. Use a fine-tuned solvent system for column chromatography, such as a hexane-ethyl acetate gradient, to achieve separation[2]. High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative that avoids irreversible adsorption on solid supports[3][4][9][10]. |
Problem 2: Co-elution of Impurities with the Target Compound
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Chromatographic Resolution | Switch to a more powerful separation technique. If using standard column chromatography, consider using a smaller particle size silica gel or switching to High-Performance Liquid Chromatography (HPLC) for preparative separation. HSCCC is highly effective for separating structurally similar sesquiterpene lactones[3][4][9]. |
| Inappropriate Solvent System | The choice of mobile phase is critical. For HSCCC, a light petroleum-methanol-water (5:6.5:3.5, v/v/v) system has been successfully used to separate costunolide and dehydrocostuslactone[10]. A similar system with slight modifications may resolve the epoxy derivative. For silica gel chromatography, a shallow gradient of hexane-ethyl acetate is recommended[2]. |
| Overloading of the Column | Reduce the amount of crude extract loaded onto the chromatography column. Overloading leads to poor separation and band broadening. |
Problem 3: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Suggestion |
| Epoxide Ring-Opening | Analyze your fractions by LC-MS to check for the presence of diol compounds (which would have a mass 18 amu higher than the parent epoxide). If degradation is confirmed, ensure all glassware is clean and free of acid/base residues. Use high-purity, neutral solvents. |
| Thermal Degradation | Minimize exposure to heat at all stages. This includes extraction, solvent evaporation, and storage. Store extracts and purified fractions at low temperatures (e.g., -20°C). |
| Photolytic Degradation | Protect the sample from direct sunlight or UV light during processing and storage, as some sesquiterpenoids are light-sensitive. Use amber vials for storage. |
Quantitative Data
The following tables summarize quantitative data for the precursor compounds, dehydrocostus lactone and costunolide, which can serve as a benchmark for researchers.
Table 1: Concentration of Precursor Compounds in Dolomiaea costus [5]
| Compound | Mean Concentration (μ g/100 μg) | Standard Deviation (±) | Maximum Concentration (μ g/100 μg) | Minimum Concentration (μ g/100 μg) |
| Costunolide | 1.00 | 0.39 | 2.04 | 0.06 |
| Dehydrocostus lactone | 0.70 | 0.25 | 1.43 | 0.25 |
Table 2: HPLC Method Validation for Precursor Compounds [6]
| Parameter | Costunolide | Dehydrocostus lactone |
| Linearity Range (μg/mL) | 5-100 | 5-100 |
| Regression Coefficient (r²) | 0.9999 | 0.999 |
| LOD (μg/mL) | 1.5 | 1.3 |
| LOQ (μg/mL) | 4.6 | 4.0 |
| Recovery (%) | 99.3 - 100.05 | 99.82 - 101.80 |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from methods used for extracting dehydrocostus lactone and costunolide[5].
-
Preparation: Weigh 100 g of freshly powdered Saussurea lappa root.
-
Extraction: Place the powder in a flask and add 1000 mL of aqueous ethanol (70%).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 25-30°C).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Repeat: Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a successful method for separating dehydrocostus lactone and costunolide[10]. It is a strong starting point for purifying this compound.
-
Solvent System Preparation: Prepare a two-phase solvent system of light petroleum-methanol-water (5:6.5:3.5, v/v/v). Shake the mixture vigorously in a separation funnel and allow the phases to separate.
-
Sample Preparation: Dissolve 100-150 mg of the crude extract in a small volume of the solvent system mixture.
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Rotate the column at the desired speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.
-
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 210 nm) and collect fractions based on the chromatogram.
-
Analysis: Analyze the collected fractions by HPLC or UPLC/MS/MS to identify those containing the purified this compound.
-
Drying: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Postulated inhibitory effect on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Epoxy Costus Lactone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Epoxy costus lactone. Due to the limited availability of data specific to this compound, this guide extrapolates from research on structurally similar sesquiterpene lactones, such as costunolide and dehydrocostus lactone. Researchers should consider these recommendations as a starting point and adapt them based on their own experimental findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
The primary challenges stem from its physicochemical properties, characteristic of many sesquiterpene lactones. These include:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with low solubility in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelial barrier is restricted.
-
P-glycoprotein (P-gp) Efflux: It is likely a substrate for the P-glycoprotein efflux pump, which actively transports the compound out of intestinal cells and back into the lumen, reducing net absorption.[1]
-
First-Pass Metabolism: Like its analogs, this compound is likely susceptible to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes, reducing the amount of unchanged drug reaching systemic circulation.[2]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Based on studies of analogous compounds, the following formulation strategies are recommended:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting them in a solubilized state and promoting lymphatic transport, which bypasses the liver's first-pass metabolism.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to improved solubility and bioavailability.
Q3: Are there any known signaling pathways that influence the absorption and metabolism of this compound?
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is a known target of many sesquiterpene lactones. While primarily studied for its role in the therapeutic effects of these compounds, NF-κB also plays a role in regulating the expression of drug-metabolizing enzymes and transporters in the intestine and liver.[3][4] Therefore, the interaction of this compound with the NF-κB pathway could potentially influence its own metabolism and efflux.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Formulation Approach: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion to improve solubility and dissolution rate. 2. Particle Size Reduction: Investigate micronization or nano-milling of the pure drug substance. |
| Low intestinal permeability. | 1. Permeation Enhancers: Co-administer with a pharmaceutically acceptable permeation enhancer. Conduct in vitro Caco-2 cell permeability assays to screen for effective and non-toxic enhancers. 2. Lipid-Based Formulations: SEDDS can enhance permeability by interacting with the cell membrane. |
| Significant P-glycoprotein (P-gp) mediated efflux. | 1. P-gp Inhibitors: Co-administer with a known P-gp inhibitor (e.g., verapamil, ketoconazole - use with caution and appropriate ethical approval in animal studies). This can help to confirm the involvement of P-gp. 2. Formulation Design: Certain excipients used in SEDDS and solid dispersions can also inhibit P-gp. |
| Extensive first-pass metabolism. | 1. Route of Administration Comparison: Compare oral bioavailability with intravenous administration to quantify the extent of first-pass metabolism. 2. Lymphatic Targeting: Formulations like SEDDS containing long-chain triglycerides can promote lymphatic absorption, partially bypassing hepatic first-pass metabolism. |
Issue 2: Difficulty in Formulating a Stable and Effective SEDDS
| Possible Cause | Troubleshooting Steps |
| Drug precipitation upon emulsification. | 1. Solubility Screening: Conduct thorough solubility studies of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution. |
| Poor emulsification performance. | 1. Surfactant Selection: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial. Screen surfactants with an HLB value between 12 and 15. 2. Co-surfactant Addition: Incorporate a co-surfactant (e.g., Transcutol®, PEG 400) to improve the flexibility of the interfacial film and enhance emulsification. |
| Physical instability of the formulation (e.g., phase separation). | 1. Component Compatibility: Ensure mutual miscibility of all components in the selected ratios. 2. Thermodynamic Stability Studies: Perform centrifugation and freeze-thaw cycle tests to assess the physical stability of the SEDDS formulation. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for costunolide and dehydrocostus lactone, which can serve as a preliminary reference for this compound.
| Parameter | Costunolide | Dehydrocostus Lactone |
| Tmax (h) | 10.46 | 12.39 |
| Cmax (ng/mL) | ~20 (from 15.7 mg/kg dose) | Not Reported in this Study |
| t1/2 (h) | 5.54 ± 0.81 | 4.32 ± 0.71 |
| AUC (ng·h/mL) | 308.83 | 7884.51 |
Table 2: Pharmacokinetic Parameters of Costunolide and Dehydrocostus Lactone in Rats (Intravenous Administration)
| Parameter | Costunolide | Dehydrocostus Lactone |
| Cmax (µg/mL) | 12.29 ± 1.47 | 5.79 ± 0.13 |
| AUC (µg·h/mL) | 3.11 ± 0.13 | 1.37 ± 0.10 |
| Clearance | Lower | Higher |
| Volume of Distribution | Lower | Higher |
Note: The significant difference in AUC between oral and IV administration suggests low oral bioavailability for these compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol is a general guideline based on the solvent evaporation method.
-
Carrier Selection: Choose a hydrophilic carrier such as Povidone (PVP) K30 or Hydroxypropyl methylcellulose (HPMC).
-
Solvent Selection: Select a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve this compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Pulverize the dried solid dispersion and sieve it.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
This protocol outlines a standard procedure to assess the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add a solution of this compound (in HBSS, with a low percentage of a non-toxic solvent like DMSO if necessary) to the apical (AP) side.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical for Efflux Ratio):
-
Reverse the process by adding the drug solution to the BL side and collecting samples from the AP side.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
Visualizations
References
- 1. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epoxymicheliolide, a novelguaiane-type sesquiterpene lactone, inhibits NF‑κB/COX‑2 signaling pathways by targeting leucine 281 and leucine 25 in IKKβ in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Epoxy Costus Lactone
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the mechanism of action of Epoxy costus lactone, a promising sesquiterpene lactone, with the well-characterized compound, Parthenolide. While direct extensive experimental data for this compound is emerging, this guide draws upon current knowledge and data from structurally and functionally related sesquiterpene lactones to elucidate its likely biological activities.
This document delves into the primary signaling pathways modulated by these compounds, with a focus on the inhibition of the NF-κB pathway and the induction of apoptosis. Quantitative data from relevant studies are presented for comparative analysis, and detailed experimental protocols are provided to support further research.
Comparative Analysis of Bioactivity
The primary mechanism of action for many sesquiterpene lactones, including this compound and Parthenolide, revolves around their ability to modulate key inflammatory and apoptotic signaling pathways. The presence of an α-methylene-γ-lactone moiety is a common structural feature responsible for their bioactivity, allowing for interaction with nucleophilic sites on proteins.
Table 1: Comparison of IC50 Values for Sesquiterpene Lactones in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [1] |
| TE671 | Medulloblastoma | 6.5 | [1] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [1] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [2] | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [2] | |
| MDA-MB-231 | Breast Cancer | 3.48 ± 1.19 (72h) | [3] | |
| Dehydrocostus lactone | A549 | Lung Cancer | 6.3 ± 0.2 µg/mL | [4] |
| Hep G2 | Hepatoma | 2.7 ± 0.4 µg/mL | [4] | |
| MDA-MB-231 | Breast Cancer | 52.9 ± 2.8 µg/mL | [4] |
Delving into the Mechanism of Action: NF-κB Inhibition and Apoptosis Induction
The anti-inflammatory and anti-cancer effects of this compound and its analogs are largely attributed to their potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.
Parthenolide, a well-studied sesquiterpene lactone, has been shown to inhibit NF-κB through multiple mechanisms. It can directly alkylate and inactivate the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This retains NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcriptional activity. Furthermore, Parthenolide can also directly interact with the p65 subunit of NF-κB, further impeding its function.
Structurally related compounds to this compound, such as Epoxymicheliolide, have been demonstrated to inhibit the NF-κB pathway by directly targeting IKKβ. Dehydrocostus lactone has also been shown to interact with IKKα/β. It is highly probable that this compound shares this mechanism of targeting the IKK complex to suppress NF-κB activation.
In addition to NF-κB inhibition, these compounds are potent inducers of apoptosis. This programmed cell death is often initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. The subsequent activation of a cascade of caspases, including caspase-3, -8, and -9, ultimately leads to the execution of apoptosis. Furthermore, sesquiterpene lactones have been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.
Below are diagrams illustrating these key signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound and Parthenolide.
Caption: Induction of apoptosis by this compound and Parthenolide.
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound and related compounds, detailed protocols for key experiments are provided below.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB pathway (e.g., p-IKK, IκBα, p-IκBα, p65).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, MCF-7) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or Parthenolide for the desired time period. Include a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-IKK, anti-IκBα, anti-p-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or a positive control (e.g., staurosporine) for 24-48 hours.
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive and PI negative cells are considered early apoptotic.
-
Annexin V-FITC and PI positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the mechanism of action.
This guide provides a foundational understanding of the mechanism of action of this compound by drawing comparisons with the well-documented activities of Parthenolide and other related sesquiterpene lactones. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents. Further direct experimental validation is crucial to fully elucidate the specific molecular interactions and therapeutic potential of this compound.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. lawdata.com.tw [lawdata.com.tw]
A Comparative Analysis of Dehydrocostus Lactone and its Synthetic Analogue, Epoxy Costus Lactone
In the realm of natural product chemistry and drug discovery, sesquiterpene lactones stand out for their diverse biological activities. Among these, Dehydrocostus lactone, a major bioactive component isolated from the roots of Saussurea lappa, has garnered significant attention for its therapeutic potential.[1] This guide provides a detailed comparative study of Dehydrocostus lactone and its synthetically derived counterpart, Epoxy costus lactone, offering insights for researchers, scientists, and drug development professionals. While Dehydrocostus lactone boasts a wide array of documented biological effects, including anti-inflammatory and anticancer properties, this compound has been investigated for more specific applications, such as herbicidal and antimycobacterial activities.[2][3]
Chemical Structures
Dehydrocostus lactone and this compound share a common sesquiterpene lactone core structure, with the key difference being the presence of an epoxide ring in the latter, which is synthetically introduced.
Dehydrocostus lactone: A natural sesquiterpene lactone. This compound: A synthetic derivative of Dehydrocostus lactone.
Comparative Biological Activities
The introduction of an epoxide functional group to the Dehydrocostus lactone scaffold significantly alters its biological activity, leading to a different spectrum of potential applications.
| Biological Activity | Dehydrocostus Lactone | This compound |
| Anti-inflammatory | Potent activity demonstrated through inhibition of NF-κB, Keap1-Nrf2, JAK2/STAT3, and PI3K/Akt signaling pathways.[2][4] | Limited data available. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including glioma and lung cancer, by inducing apoptosis and cell cycle arrest.[5][6] | Moderate cytotoxicity observed against certain cancer cell lines.[7] |
| Herbicidal | Not a primary reported activity. | Significant inhibitory activity on plant growth, surpassing some commercial herbicides.[2] |
| Antimycobacterial | Exhibits inhibitory activity against Mycobacterium tuberculosis and Mycobacterium avium.[3] | Different synthesized mono- and diepoxides show varying levels of antimycobacterial activity.[3] |
| Antibacterial | Shows promising activity against various pathogenic bacteria.[8] | Limited data available. |
| Antioxidant | Possesses significant antioxidant properties.[8] | Limited data available. |
Data from Experimental Studies
Cytotoxicity Data
| Compound | Cell Line | IC50 / Activity | Reference |
| Dehydrocostus lactone | Glioblastoma (U118, U251, U87) | Significant inhibition of viability, proliferation, and migration.[5] | [5] |
| Dehydrocostus lactone | Lung Cancer (A549, H460) | IC50 of ~2 µM at 24h and ~1 µM at 48h.[6] | [6] |
| Epoxygoniolide-1 (a spiroepoxide lactone) | NCIH-460, SW60, HepG2 | Moderate cytotoxicity observed.[7] | [7] |
Herbicidal Activity of this compound (Compound 4)
| Plant Species | Parameter | Inhibition at 100 µM | Reference |
| Lepidium sativum (Garden Cress) | Stalk Length | 80% | [2] |
| Lepidium sativum (Garden Cress) | Radicle Length | 88% | [2] |
| Allium cepa (Onion) | Radicle Length | 80% | [2] |
Mechanism of Action: A Focus on Signaling Pathways
Dehydrocostus lactone exerts its well-documented anti-inflammatory and anticancer effects by modulating multiple key signaling pathways. The epoxy derivatives, however, have been studied more for their direct chemical reactivity and specific inhibitory actions.
Dehydrocostus Lactone Signaling Pathways
Dehydrocostus lactone has been shown to interact with and inhibit several critical inflammatory and cancer-related signaling cascades.
This compound: Synthetic Pathway and Proposed Mechanism
The herbicidal activity of this compound is attributed to the high reactivity of its epoxide rings. These electrophilic groups can readily react with nucleophilic biomolecules, such as enzymes, within the plant, leading to the disruption of essential metabolic pathways and ultimately inhibiting growth.[2]
Experimental Protocols
Dehydrocostus Lactone: Cell Viability Assay (MTT Assay)[5]
-
Cell Seeding: Glioblastoma cells (U118, U251, or U87) are seeded in 96-well plates at a density of 6-8 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Dehydrocostus lactone (dissolved in DMSO, final concentration < 0.1%) for specified time intervals (e.g., 12, 24, 36, or 48 hours).
-
MTT Addition: 10 µl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is replaced with 100 µl of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
This compound: Herbicidal Bioassay[2]
-
Test Species: Seeds of Lepidium sativum (garden cress) and Allium cepa (onion) are used.
-
Treatment Preparation: this compound is dissolved to achieve final concentrations (e.g., up to 100 µM).
-
Seed Germination: Seeds are placed on filter paper in Petri dishes and treated with the test solutions.
-
Incubation: The Petri dishes are incubated in the dark at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 48 hours).
-
Measurement: The lengths of the radicle (root) and stalk (shoot) are measured.
-
Data Analysis: The percentage of growth inhibition is calculated relative to a control group treated with a solvent blank.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of Dehydrocostus lactone and its synthetic derivative, this compound. Dehydrocostus lactone emerges as a promising natural compound with broad anti-inflammatory and anticancer activities, mediated through the modulation of complex signaling networks. In contrast, the chemical modification of Dehydrocostus lactone to introduce an epoxide functionality, creating this compound, redirects its biological activity towards more specific applications like herbicidal and antimycobacterial action. This underscores the potential of synthetic modifications to unlock new therapeutic or agrochemical applications from natural product scaffolds. Further research into the mechanisms of action of these epoxy derivatives and direct comparative studies are warranted to fully elucidate their potential and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxic Spiroepoxide Lactone and Its Putative Biosynthetic Precursor from Goniobranchus Splendidus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antioxidant and antibacterial properties of dehydrocostus lactone isolated from Echinops kebericho root - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Epoxy Costus Lactone and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies for the quantification of Epoxy costus lactone and structurally related sesquiterpene lactones, such as costunolide and dehydrocostus lactone. Due to a lack of direct cross-validation studies for this compound, this document extrapolates and compares the performance of common analytical techniques based on available data for similar compounds. The information presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific needs and to provide a framework for designing robust cross-validation studies.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical step in drug development and quality control. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of sesquiterpene lactones.
| Parameter | HPLC-DAD | UPLC-MS/MS | GC-MS |
| Linearity Range | 5-100 µg/mL[1] | 0.19-908 ng/mL[2] | Not explicitly stated, but used for compound identification and profiling[3][4][5] |
| Limit of Detection (LOD) | 1.3-1.5 µg/mL[1] | 0.0012-0.0018 µg/mL[6] | Dependent on the specific compound and system, generally in the ng to pg range |
| Limit of Quantification (LOQ) | 4.0-4.6 µg/mL[1] | 0.19-0.23 ng/mL[2] | Dependent on the specific compound and system |
| Precision (%RSD) | < 2.0%[1] | < 1.15% (intra-day), < 1.12% (inter-day)[6] | Not typically used for quantification in the provided literature |
| Accuracy/Recovery (%) | 99.3-101.8%[1] | 98.4-102.4%[6] | Not applicable for qualitative analysis |
| Specificity | Good, but potential for co-elution | Excellent, based on mass-to-charge ratio | Excellent, based on mass spectral fragmentation patterns |
| Throughput | Moderate | High | Moderate |
| Cost | Lower | Higher | Moderate to High |
Detailed Experimental Protocols
Below are representative experimental protocols for the analytical methods discussed. These should be adapted and validated for the specific this compound of interest.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of sesquiterpene lactones in various matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
C18 analytical column (e.g., Waters NOVAPAK HR C18, 300 mm × 3.9 mm, 6 µm)[1].
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with acetonitrile and water (60:40 v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Detection: Diode-array detector at 210 nm[1].
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol).
-
Perform sonication or other extraction techniques to ensure complete dissolution of the analyte.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and specific method is ideal for the quantification of low-level analytes in complex biological matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., BEH-HSS-T3, 2.1 mm x 100 mm, sub 2 µm)[6].
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Isocratic elution with methanol and 0.1% formic acid in water (70:30, v/v)[2].
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 25°C[6].
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions need to be optimized for this compound. For related compounds, transitions like m/z 233 -> 187 for costunolide have been used[2].
Sample Preparation (for plasma):
-
Precipitate proteins in the plasma sample by adding acetonitrile[2].
-
Vortex and centrifuge the sample.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and profiling of volatile and semi-volatile compounds, including some sesquiterpene lactones.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Fused silica capillary column (e.g., DB-5, 30m × 0.25 mm i.d., 0.25 µm film thickness)[4][5].
Chromatographic and Mass Spectrometric Conditions:
-
Oven Temperature Program: Start at 50°C, ramp to 280°C at 10°C/min, and hold for 5 minutes[4][5].
-
Ionization Mode: Electron Impact (EI).
Sample Preparation:
-
Extract the sample with a volatile organic solvent (e.g., ethanol, acetone).
-
Concentrate the extract.
-
Derivatization may be necessary for non-volatile compounds to increase their volatility.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for HPLC-DAD analysis of this compound.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Framework for Cross-Validation
A robust cross-validation study is essential to ensure the reliability and interchangeability of analytical methods. The following logical workflow is proposed for the cross-validation of two analytical methods (e.g., HPLC-DAD and UPLC-MS/MS) for the quantification of this compound.
References
- 1. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of costunolide and dehydrocostuslactone in rat plasma by ultraperformance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens : Oriental Journal of Chemistry [orientjchem.org]
- 5. scispace.com [scispace.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
Comparative Analysis of Epoxy Costus Lactone Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of epoxy costus lactone analogs, focusing on their structure-activity relationships (SAR) in anticancer and anti-inflammatory applications. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents based on the sesquiterpenoide lactone scaffold.
Introduction: The Therapeutic Potential of Costus Lactone and Its Analogs
Costunolide, a naturally occurring sesquiterpene lactone, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer and anti-inflammatory effects. The presence of the α-methylene-γ-lactone moiety is a critical structural feature for their bioactivity, acting as a Michael acceptor that can covalently bind to nucleophilic residues in target proteins. The introduction of an epoxide ring into the costus lactone scaffold can further modulate this activity, offering a promising avenue for the development of novel therapeutic agents. This guide explores the SAR of this compound analogs and related derivatives to inform future drug discovery efforts.
Comparative Biological Activity of Costus Lactone Analogs
The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of costunolide, dehydrocostus lactone, and their synthetic analogs. The data highlights how structural modifications, such as the addition of amino groups, can influence potency and selectivity. While specific data for a wide range of this compound analogs is limited in the current literature, the provided data on closely related compounds offers valuable insights into the SAR of this class of molecules.
Table 1: Cytotoxic and Anti-inflammatory Activities of Costus Lactone Analogs
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Biological Activity | Reference |
| Costunolide | MDA-MB-231 (Breast Cancer) | Proliferation | 27.1 | Anticancer | [1] |
| BT-549 (Breast Cancer) | Proliferation | 17.1 | Anticancer | [1] | |
| MCF-7 (Breast Cancer) | Proliferation | 39.6 | Anticancer | [1] | |
| Dehydrocostus Lactone | HCC70 (Breast Cancer) | Cytotoxicity | 1.11 | Anticancer | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 24.70 | Anticancer | [2] | |
| MCF-12A (Non-tumorigenic) | Cytotoxicity | 0.07 | Cytotoxicity | [2] | |
| DHLC-1 (Amino derivative of Dehydrocostus Lactone) | HCC70 (Breast Cancer) | Cytotoxicity | 0.64 | Anticancer | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 0.07 | Anticancer | ||
| MCF-12A (Non-tumorigenic) | Cytotoxicity | 8.47 | Reduced Cytotoxicity | ||
| DHLC-2 (Amino derivative of Dehydrocostus Lactone) | HCC70 (Breast Cancer) | Cytotoxicity | 1.48 | Anticancer | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 0.07 | Anticancer | ||
| MCF-12A (Non-tumorigenic) | Cytotoxicity | 8.88 | Reduced Cytotoxicity | ||
| 1,10-epoxy-argolide | THP-1 (Leukemia) | Cytotoxicity | - | Anticancer | |
| Dehydrocostuslactone | THP-1 cells | IL-6/STAT3 inhibition | EC50 of 10 µM | Anti-inflammatory | [2] |
IC50 values represent the concentration of the compound that inhibits 50% of the biological activity. Lower values indicate higher potency. DHLC-1 and DHLC-2 are 13-amino derivatives of dehydrocostus lactone.
Key Signaling Pathways Modulated by Costus Lactone Analogs
Costus lactone and its analogs exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Dehydrocostus lactone has been shown to suppress this pathway by targeting IKKβ, a key kinase in the canonical NF-κB cascade. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p50/p65 dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival gene expression.
Caption: Inhibition of the NF-κB signaling pathway by dehydrocostus lactone.
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is another crucial mediator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers. Sesquiterpene lactones, including dehydrocostus lactone, have been shown to inhibit the activation of STAT3. This is achieved by preventing the tyrosine phosphorylation of STAT3, which is a critical step for its dimerization, nuclear translocation, and subsequent activation of target gene transcription.
Caption: Inhibition of the STAT3 signaling pathway by sesquiterpene lactones.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the test compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3.
-
Cell Treatment and Lysis: Treat cells with the test compounds and/or a STAT3 activator (e.g., IL-6). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data, primarily from costunolide and dehydrocostus lactone analogs, provides several key SAR insights:
-
The α-methylene-γ-lactone moiety is consistently identified as a crucial pharmacophore for both cytotoxic and anti-inflammatory activities. Its ability to act as a Michael acceptor allows for covalent modification of target proteins.
-
Introduction of amino groups at the C-13 position of dehydrocostus lactone can significantly enhance the selectivity for cancer cells over non-tumorigenic cells, as demonstrated by the increased IC50 values in MCF-12A cells for DHLC-1 and DHLC-2. This suggests that modifications at this position can modulate the therapeutic index.
-
The presence of an epoxide ring , as seen in 1,10-epoxy-argolide, is associated with cytotoxic activity. However, a systematic study of a series of this compound analogs is needed to fully elucidate the impact of the epoxide's position and stereochemistry on biological activity.
Future research should focus on:
-
Systematic synthesis and biological evaluation of a library of this compound analogs with variations in the position and stereochemistry of the epoxide ring.
-
Quantitative SAR (QSAR) studies to build predictive models for the biological activity of new analogs.
-
Identification and validation of the specific molecular targets of these analogs within the NF-κB and STAT3 pathways, and potentially other relevant signaling cascades.
-
In vivo studies to evaluate the efficacy and safety of the most promising analogs in preclinical models of cancer and inflammatory diseases.
By leveraging the insights from this comparative guide and pursuing these future directions, the scientific community can continue to unlock the therapeutic potential of the costus lactone scaffold and develop novel, effective treatments for a range of human diseases.
References
Head-to-head comparison of different Epoxy costus lactone isolation techniques.
For researchers, scientists, and drug development professionals, the efficient isolation of epoxy costus lactone, a sesquiterpene lactone with significant therapeutic potential, is a critical step in advancing research and development. This guide provides a comprehensive head-to-head comparison of various techniques for obtaining this compound. The primary route to this compound involves a two-stage process: the initial isolation of its precursor, dehydrocostus lactone, from plant sources, predominantly Saussurea costus, followed by a chemical epoxidation step. This comparison focuses on the efficiency and key parameters of different methods for isolating dehydrocostus lactone, which directly impacts the overall yield and purity of the final this compound product.
Comparative Analysis of Dehydrocostus Lactone Isolation Techniques
The selection of an appropriate isolation technique for dehydrocostus lactone is pivotal and depends on factors such as desired yield, purity, processing time, solvent consumption, and scalability. The following table summarizes quantitative data from various studies on prominent isolation methods.
| Technique | Plant Source | Solvent | Extraction Time | Yield of Dehydrocostus Lactone | Purity | Reference |
| Traditional Maceration | Aucklandia lappa | Ethanol | Not Specified | 0.72 g per 100 g dried root | Not Specified | [1] |
| Soxhlet Extraction | Saussurea lappa | Hexane | Not Specified | 0.87 g per 100 g dried root | Not Specified | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Aucklandia costus | Limonene | 40 min | Not Specified | Not Specified | [2] |
| Microwave-Assisted Extraction (MAE) | Inula helenium | Ethanol | 5 min | 54.99 ± 0.11 mg/g (Alantolactone) | Not Specified | [3][4] |
| Supercritical Fluid Extraction (SFE) | Not Specified | Supercritical CO2 | Not Specified | Not Specified | Not Specified | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Aucklandia lappa | Light petroleum-methanol-water (5:6.5:3.5, v/v/v) | 150 min | 140 mg from crude extract | 98% | [6] |
| Matrix Solid-Phase Dispersion (MSPD) | Saussurea lappa | Methanol | Not Specified | High recovery (92.5%–99.8%) | Not Specified | [1] |
From Precursor to Product: The Epoxidation of Dehydrocostus Lactone
Once dehydrocostus lactone is isolated, it is converted to this compound through an epoxidation reaction. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). Chemical transformations of dehydrocostus lactone involve reactions such as oxidation with m-CPBA, selenium dioxide oxidation, diazomethane treatment, and photochemical processes[1]. These modifications enhance its structural diversity, broadening its potential applications[1].
Experimental Protocols
Isolation of Dehydrocostus Lactone
This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.
-
Plant Material: Dried and powdered rhizomes of Aucklandia costus.
-
Solvent: Limonene.
-
Procedure:
-
Mix the powdered plant material with limonene at a liquid-to-solid ratio of 25 mL/g.
-
Subject the mixture to ultrasonic irradiation at a power of 350 W for 40 minutes.
-
Employ a cavitation time of 1.5 seconds and a buffer time of 2.0 seconds.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude dehydrocostus lactone.
-
Purify the crude extract using column chromatography.[2]
-
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
-
Plant Material: Dried and powdered roots of Inula helenium.
-
Solvent: 100% Ethanol.
-
Procedure:
-
Combine the plant material with ethanol at a liquid-to-sample ratio of 30:1 mL/g.
-
Place the mixture in a microwave extractor and apply a microwave power of 300 W for an irradiation time of 5 minutes.
-
After extraction, filter the mixture and evaporate the solvent to yield the crude extract containing sesquiterpene lactones.
-
Further purification can be achieved through chromatographic techniques.[3][4]
-
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, minimizing irreversible adsorption of the sample.
-
Crude Sample: Pre-extracted crude sample from Aucklandia lappa.
-
Solvent System: A two-phase solvent system of light petroleum-methanol-water (5:6.5:3.5, v/v/v).
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
Dissolve the crude extract in a suitable volume of the solvent mixture.
-
Inject the sample into the HSCCC instrument.
-
Perform the separation at a revolution speed of 1000 RPM and a flow rate of 3 mL/min.
-
Collect the fractions and analyze them for the presence and purity of dehydrocostus lactone using HPLC.[6]
-
Synthesis of this compound from Dehydrocostus Lactone
The conversion of dehydrocostus lactone to its epoxy derivative is a crucial chemical modification step.
-
Starting Material: Purified dehydrocostus lactone.
-
Reagent: m-Chloroperoxybenzoic acid (m-CPBA).
-
Procedure:
-
Dissolve the purified dehydrocostus lactone in a suitable organic solvent (e.g., dichloromethane).
-
Add m-CPBA to the solution in a stoichiometric amount.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution) to remove excess peroxy acid.
-
Dry the organic layer, evaporate the solvent, and purify the resulting this compound using column chromatography to achieve high purity. The yield of this epoxidation reaction can be significant, contributing to a viable overall process for obtaining this compound.
-
Visualizing the Workflow: From Plant to Pure Compound
The following diagrams illustrate the experimental workflows for the isolation of dehydrocostus lactone and its subsequent conversion to this compound.
Caption: Workflow for Ultrasonic-Assisted Extraction of Dehydrocostus Lactone.
Caption: Workflow for Microwave-Assisted Extraction of Dehydrocostus Lactone.
Caption: Workflow for HSCCC Purification of Dehydrocostus Lactone.
Caption: Workflow for the Synthesis of this compound.
Conclusion
The isolation of this compound is most effectively achieved through a two-step process commencing with the extraction and purification of dehydrocostus lactone. Modern techniques such as Ultrasonic-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction time and energy consumption compared to traditional methods. For achieving high purity of the precursor, High-Speed Counter-Current Chromatography stands out as a highly efficient purification method. The subsequent epoxidation of dehydrocostus lactone is a straightforward chemical conversion. The choice of the initial isolation method for dehydrocostus lactone will significantly influence the overall efficiency, cost, and environmental impact of producing high-purity this compound for research and pharmaceutical applications. This guide provides the necessary data and protocols to aid researchers in selecting the most suitable methodology for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Ultrasonic-assisted Extraction of Costundide and Dehydrocostus Lactone from <i>Aucklandia costus</i> Falc. Produced in Sichuan Province [sjfsci.com]
- 3. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ask-ayurveda.com [ask-ayurveda.com]
- 6. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Epoxy Costus Lactone Research: Unveiling its Potential in Cancer and Agriculture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the current research on Epoxy Costus Lactone and its precursor, Dehydrocostus Lactone. We delve into its demonstrated efficacy in anticancer and herbicidal applications, presenting a comparative analysis with relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
I. Comparative Efficacy: Anticancer and Herbicidal Activities
This compound and its derivatives have demonstrated significant biological activity, particularly in the realms of oncology and agricultural science. This section summarizes the quantitative data from various studies to provide a clear comparison of their performance.
Table 1: Comparative Cytotoxicity of Dehydrocostus Lactone and its Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Dehydrocostus Lactone (DHLC) | HCC70 | Triple-Negative Breast Cancer | 1.11 | 0.06 | [1] |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | 24.70 | 0.01 | [1] | |
| MCF-12A | Non-tumorigenic Mammary Epithelial | 0.07 | - | [1] | |
| DHLC-1 (13-amino derivative) | HCC70 | Triple-Negative Breast Cancer | 0.64 | - | |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | 0.07 | 121 | [1] | |
| MCF-12A | Non-tumorigenic Mammary Epithelial | 8.47 | - | [1] | |
| DHLC-2 (13-amino derivative) | HCC70 | Triple-Negative Breast Cancer | 1.48 | - | |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | 0.07 | 126.86 | [1] | |
| MCF-12A | Non-tumorigenic Mammary Epithelial | 8.88 | - | [1] | |
| Costunolide | T24 | Bladder Cancer | 25-50 | - | [2] |
| MCF-7 | Breast Cancer | - | - | [2] | |
| MDA-MB-231 | Breast Cancer | - | - | [2] | |
| Lappadilactone | HepG2, OVCAR-3, HeLa | Liver, Ovarian, Cervical Cancer | 1.6-3.5 µg/mL | Not Specific | [3] |
| Dehydrocostuslactone | HepG2, OVCAR-3, HeLa | Liver, Ovarian, Cervical Cancer | 1.6-3.5 µg/mL | Not Specific | [3] |
| Costunolide | HepG2, OVCAR-3, HeLa | Liver, Ovarian, Cervical Cancer | 1.6-3.5 µg/mL | Not Specific | [3] |
Note: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over non-tumorigenic cells.
Table 2: Comparative Herbicidal Activity of this compound Derivative
| Compound | Plant Species | Parameter | Inhibition (%) at 100 µM | Reference |
| Epoxy Dehydrocostus Lactone (Compound 4) | Allium cepa (onion) | Radicle Length | 80 | [4] |
| Lepidium sativum (garden cress) | Stalk Length | 80 | [4][5] | |
| Radicle Length | 88 | [5] | ||
| Logran (Commercial Herbicide) | Lepidium sativum (garden cress) | Stalk and Radicle Lengths | Less than Epoxy Dehydrocostus Lactone | [4] |
II. Signaling Pathways and Mechanisms of Action
Dehydrocostus Lactone and its derivatives exert their biological effects through the modulation of key signaling pathways. A significant body of research points to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway as a central mechanism for its anti-inflammatory and anticancer properties.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
A. Synthesis of Epoxy Dehydrocostus Lactone Derivatives
The synthesis of epoxy derivatives from dehydrocostus lactone (DHC) is a crucial step in enhancing its biological activity.
Materials:
-
Dehydrocostus lactone (DHC)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Dehydrocostus lactone (DHC) in anhydrous Dichloromethane (DCM).
-
Add meta-Chloroperbenzoic acid (m-CPBA) to the solution.
-
Stir the reaction mixture at room temperature for the specified duration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and wash the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the epoxy derivatives.[5]
B. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCC70) and a non-tumorigenic cell line (e.g., MCF-12A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Dehydrocostus Lactone and its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Herbicidal Activity Bioassay
This bioassay evaluates the inhibitory effect of compounds on seed germination and seedling growth.
Materials:
-
Seeds of test plant species (e.g., Allium cepa, Lepidium sativum)
-
Test compounds (this compound derivatives)
-
Control (water)
-
Petri dishes or similar containers
-
Filter paper
Procedure:
-
Place a filter paper in each petri dish and moisten it with a solution of the test compound at a specific concentration. Use water for the control group.
-
Place a defined number of seeds on the filter paper in each dish.
-
Incubate the petri dishes under controlled conditions (temperature, light) for a specified period.
-
After the incubation period, measure the stalk and radicle length of the seedlings.
-
Calculate the percentage of inhibition compared to the control group.[5]
IV. Conclusion
The research on this compound and its precursor, Dehydrocostus Lactone, reveals a promising class of compounds with potent biological activities. The epoxidation of Dehydrocostus Lactone has been shown to significantly enhance its herbicidal effects, surpassing a commercial alternative in preliminary studies. Furthermore, derivatives of Dehydrocostus Lactone have demonstrated improved selectivity and potent cytotoxicity against various cancer cell lines, primarily through the inhibition of the NF-κB signaling pathway.
This meta-analysis provides a foundation for future research and development. Further investigation into the in vivo efficacy, safety profile, and formulation of these compounds is warranted to translate these promising preclinical findings into tangible applications in both medicine and agriculture. The detailed experimental protocols provided herein aim to facilitate such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Epoxy Costus Lactone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of epoxy costus lactone, a compound that requires careful management due to its potential hazards. Adherence to these procedures is essential for maintaining operational safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation or a rash occurs, seek medical attention.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical advice.[5] |
| Ingestion | Rinse mouth with water and seek medical attention if the person feels unwell.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound, treated as hazardous waste, must follow a systematic process to ensure safety and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
Properly classify and segregate chemical waste to prevent dangerous reactions.[2]
-
Waste Classification : this compound should be classified as a hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams. Specifically, keep it separate from:
Step 2: Container Selection and Labeling
The choice of container and accurate labeling are critical for safe storage and transport of hazardous waste.
-
Container : Use a chemically compatible, leak-proof container with a secure, tightly fitting lid.[2][4][7] The original container, if in good condition, is often a suitable choice.[4]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste."[3] The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[3][7]
-
Approximate concentration and quantity of the waste.
-
The date of waste generation.[3]
-
The location of origin (e.g., laboratory room number).[3]
-
The name and contact information of the Principal Investigator.[3]
-
Step 3: Waste Accumulation and Storage
Store hazardous waste in a designated and controlled area.
-
Storage Location : Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[4]
-
Storage Conditions : Keep the container closed at all times, except when adding waste.[2][4][7] Ensure the storage area is secure and regularly inspected for any signs of leakage.[4]
Step 4: Disposal Request and Pickup
Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup.[3] This typically involves submitting a chemical waste disposal form.
-
Do Not Dispose in Regular Trash or Sewer : Chemical waste must not be disposed of in the regular trash or poured down the drain.[3][8]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Epoxy costus lactone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Epoxy costus lactone. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound combines the chemical properties of a sesquiterpene lactone and an epoxy, it is crucial to use personal protective equipment that protects against the hazards of both chemical classes. Sesquiterpene lactones can be skin sensitizers, while epoxides are reactive compounds. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Always inspect gloves for tears or holes before use. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles to protect against splashes.[1] |
| Body Protection | Lab Coat/Coveralls | A standard lab coat should be worn. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Fume Hood/Respirator | Work in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a respirator may be necessary.[1] |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Route: All chemical waste should be disposed of through your institution's EHS program. Do not pour this compound down the drain or dispose of it in the regular trash.[5][6][7][8]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
